Benzene, 1,4-dimethoxy-2-(phenylmethyl)-
Description
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Properties
CAS No. |
43037-60-1 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-benzyl-1,4-dimethoxybenzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-8-9-15(17-2)13(11-14)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
SSDKWZABDIDDMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Benzene, 1,4-dimethoxy-2-(phenylmethyl)- CAS number and identification
The "Masked Quinone" Scaffold in Medicinal Chemistry
Part 1: Executive Summary & Strategic Utility
Benzene, 1,4-dimethoxy-2-(phenylmethyl)- (commonly referred to as 2-benzyl-1,4-dimethoxybenzene ) is a critical pharmacophore precursor in drug discovery. In the context of medicinal chemistry, it serves as a stable, lipophilic "masked" form of 2-benzyl-1,4-benzoquinone .
While quinone moieties are potent electrophiles capable of modulating biological redox systems (e.g., antimalarial, antitumor activity), they are often too reactive or unstable for early-stage synthesis and storage. This ether derivative allows researchers to build complex molecular architectures with the stability of an aromatic ether, then "release" the active quinone warhead via oxidative demethylation in the final synthetic step.
Key Application Areas:
-
Antimalarial Agents: Precursor to thiaplakortone analogs and other thiazine alkaloids.
-
Oncology: Synthesis of CDC25 phosphatase inhibitors and bioreductive alkylating agents.
-
Material Science: Monomer for redox-active polymers.
Part 2: Chemical Identity & Physicochemical Profile[1]
| Property | Specification | Notes |
| IUPAC Name | 2-Benzyl-1,4-dimethoxybenzene | Preferred common name. |
| CAS Registry | 43037-60-1 | Verified identifier. |
| SMILES | COc1ccc(OC)c(Cc2ccccc2)c1 | Useful for cheminformatics. |
| Appearance | White to off-white crystalline solid | Low melting point; may appear as viscous oil if impure. |
| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc | Insoluble in water. |
| LogP | ~3.9 (Predicted) | Highly lipophilic; excellent membrane permeability. |
| Storage | Inert atmosphere (N₂/Ar), 2-8°C | Protect from light to prevent auto-oxidation. |
Part 3: Synthesis & Manufacturing Protocols
High-purity synthesis is essential to prevent regioisomeric impurities (e.g., 2,5-dibenzyl derivatives) that complicate downstream purification. Two primary routes are recommended based on scale and required precision.
Route A: Friedel-Crafts Alkylation (Scalable/Industrial)
Best for multi-gram scale production where cost is a driver.
Mechanism: Electrophilic Aromatic Substitution (EAS). Reagents: 1,4-Dimethoxybenzene, Benzyl Chloride, ZnCl₂ (catalyst).
-
Charge: In a flame-dried 3-neck flask, dissolve 1,4-dimethoxybenzene (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Catalyst: Add ZnCl₂ (0.2 eq) or AlCl₃ (0.1 eq) at 0°C. Note: ZnCl₂ is milder and reduces polymerization side-products.
-
Addition: Dropwise addition of benzyl chloride (1.0 eq) over 30 minutes. Maintain T < 5°C.
-
Workup: Quench with ice water. Wash organic layer with NaHCO₃ (sat.) and Brine.
-
Purification: Recrystallize from Methanol/Water or Hexanes.
Route B: Directed Ortho-Lithiation/Reduction (High Precision)
Best for installing substituted benzyl groups or when regio-control is critical.
Mechanism: Lithiation followed by alkylation and silane reduction.
-
Lithiation: Treat 1,4-dimethoxybenzene with n-BuLi (1.1 eq) in THF at -78°C.
-
Electrophile: Add Benzaldehyde (1.1 eq). Warm to RT. (Forms the carbinol intermediate).
-
Reduction: Dissolve crude carbinol in DCM. Add Triethylsilane (TES, 3.0 eq) and Trifluoroacetic Acid (TFA, 5.0 eq).
-
Result: Quantitative reduction of the benzylic alcohol to the methylene (CH₂), yielding the title compound.
Visualization: Synthesis Logic
Caption: Comparison of scalable Friedel-Crafts vs. high-precision Lithiation-Reduction synthetic routes.
Part 4: The "Money Shot" – Oxidative Demethylation
The primary utility of CAS 43037-60-1 is its conversion to the pharmacologically active quinone. This step is often performed last in a synthesis sequence to avoid handling the unstable quinone through multiple steps.
Protocol: Ceric Ammonium Nitrate (CAN) Oxidation Reference Standard: Molbank 2024, M1882[1][2]
Reagents:
-
Substrate: 2-Benzyl-1,4-dimethoxybenzene (1.0 eq)
-
Oxidant: Ceric Ammonium Nitrate (CAN) (2.2 - 2.5 eq)
-
Solvent: Acetonitrile (MeCN) / Water (H₂O) [2:1 ratio]
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in MeCN and cool to 0°C.
-
Preparation of Oxidant: Dissolve CAN in water.[3] The solution will be bright orange.
-
Controlled Addition: Add the CAN solution dropwise to the substrate over 15 minutes.
-
Critical Checkpoint: The reaction mixture will transiently turn dark/black (charge transfer complex) before settling into a bright orange/yellow (quinone).
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (high Rf, UV active) will disappear; the quinone (lower Rf, visible yellow spot) will appear.
-
Quench: Dilute with water and extract immediately with DCM.
-
Yield: Typically 85-95% conversion to 2-benzyl-1,4-benzoquinone .
Visualization: Oxidative Activation Pathway
Caption: Mechanism of oxidative activation from the stable ether to the active quinone warhead.
Part 5: Analytical Characterization (Self-Validation)
To ensure the integrity of CAS 43037-60-1 before proceeding to oxidation, the following spectral signature must be confirmed.
¹H NMR (400 MHz, CDCl₃) – Representative Data:
-
δ 7.15 – 7.30 (m, 5H): Phenyl group protons (benzyl ring).
-
δ 6.75 (d, J=8.5 Hz, 1H): Aromatic proton (dimethoxy ring, H-5).
-
δ 6.65 (d, J=3.0 Hz, 1H): Aromatic proton (dimethoxy ring, H-3).
-
δ 6.60 (dd, 1H): Aromatic proton (dimethoxy ring, H-6).
-
δ 3.98 (s, 2H): Diagnostic Singlet . The benzylic methylene (Ar-CH₂-Ar). Note: If this appears as a doublet or multiplet, the sample is impure.
-
δ 3.78 (s, 3H): Methoxy group 1.
-
δ 3.74 (s, 3H): Methoxy group 2.
Quality Control Flag:
-
Impurity Alert: A peak at ~1.4 ppm suggests residual tert-butyl impurities if T-butyl chloride was used in nearby processes.
-
Oxidation Alert: A yellow color in the solid indicates partial auto-oxidation to the quinone. Purify immediately via silica plug filtration.
Part 6: References
-
Casertano, M., et al. (2024).[2] "The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives." Molbank, 2024(3), M1882.[2]
-
Core reference for synthesis and oxidation protocols.
-
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12256564, Benzene, 1,4-dimethoxy-2-(phenylmethyl)-." PubChem.
-
Source for physicochemical properties and identifiers.
-
-
BenchChem. (n.d.). "Product Analysis: 2-Benzyl-1,4-dimethoxybenzene." BenchChem Chemical Database.
-
Source for commercial availability and safety data.
-
Sources
Safety Data Sheet (SDS) for Benzene, 1,4-dimethoxy-2-(phenylmethyl)-
An in-depth technical guide for drug development professionals requires moving beyond the rigid, static 16-section format of a traditional Safety Data Sheet (SDS). As a Senior Application Scientist, I have designed this document as a Reactive Safety & Application Profile . This structure bridges the gap between intrinsic physicochemical hazards and the operational realities of handling 2-benzyl-1,4-dimethoxybenzene (CAS 43037-60-1) during complex synthetic workflows, specifically in the generation of bioactive quinones.
Executive Summary
Benzene, 1,4-dimethoxy-2-(phenylmethyl)- , commonly referred to as 2-benzyl-1,4-dimethoxybenzene, is a critical synthon in medicinal chemistry. While its baseline toxicity is relatively low, its true hazard—and utility—lies in its deliberate susceptibility to single-electron oxidation. When exposed to strong oxidants, it rapidly undergoes oxidative demethylation to form highly reactive 1,4-benzoquinones. These quinones are potent electrophiles and reactive oxygen species (ROS) generators, making them highly valuable in antiparasitic drug discovery[1], but requiring stringent, causality-driven safety protocols during synthesis.
Physicochemical Architecture & Intrinsic Hazards
A clear understanding of the reagent's fundamental properties is critical for predicting its behavior in both biological assays and synthetic environments[2].
Table 1: Physicochemical Profiling & Operational Causality
| Property | Value | Operational Causality / Safety Implication |
| IUPAC Name | 2-benzyl-1,4-dimethoxybenzene | Standard nomenclature for regulatory tracking. |
| CAS Registry Number | 43037-60-1 | Primary identifier for chemical inventory and SDS logging[2]. |
| Molecular Formula | C₁₅H₁₆O₂ | Dictates stoichiometric calculations for redox reactions. |
| Molecular Weight | 228.29 g/mol | Used for precise molar equivalent scaling[2]. |
| XLogP3 | 3.9 | High lipophilicity; dictates the need for predominantly organic solvent systems (e.g., CH₃CN) to ensure complete solvation[2]. |
| Topological Polar Surface Area | 18.5 Ų | Low polarity; requires mixed aqueous/organic systems to facilitate the hydrolysis of radical intermediates. |
Advanced Hazard Profiling
-
Stability & Reactivity: Stable under standard ambient conditions. However, intentional or accidental exposure to strong oxidizing agents (e.g., Ceric Ammonium Nitrate, AgO) triggers rapid, exothermic oxidative demethylation[3].
-
Toxicological Causality: The parent compound exhibits standard irritant properties (GHS: Causes skin/eye irritation). However, safety protocols must account for the in situ generation of toxic quinones. Because quinones are Michael acceptors, reactions must be conducted in a fume hood to prevent inhalation of aerosolized reactive intermediates.
Mechanistic Reactivity: The Oxidative Demethylation Pathway
The primary application of 2-benzyl-1,4-dimethoxybenzene is its conversion into 1,4-benzoquinones. The most widely validated synthetic approach involves treatment with Ceric Ammonium Nitrate (CAN)[3]. This reaction proceeds via a radical cation intermediate, requiring precise environmental control to prevent runaway polymerization.
Figure 1: Mechanistic workflow for the oxidative demethylation of 2-benzyl-1,4-dimethoxybenzene.
Self-Validating Experimental Protocol: Quinone Synthesis
To ensure safety and reproducibility, the following protocol is designed as a self-validating system. Every step includes an in-process check to confirm the reaction trajectory, preventing the accumulation of hazardous, unquenched radical species.
Table 2: Quantitative Oxidation Parameters
| Parameter | Value | Causality / Rationale |
| Starting Material | 1.0 mmol | Standard scale for initial optimization and safety profiling. |
| Solvent Ratio | CH₃CN/H₂O (75:25) | Balances lipophilic solvation with aqueous hydrolysis needs[3]. |
| Oxidant (CAN) | 2.5 - 3.0 eq | Ensures complete single-electron transfer without over-oxidation[3]. |
| Temperature | 0 °C | Suppresses exothermic polymerization pathways[3]. |
| Reaction Time | 45 minutes | Optimal kinetic window before degradation of the quinone product begins[3]. |
Step-by-Step Methodology
-
Step 1: Solvent Preparation & Solvation
-
Action: Dissolve 1.0 mmol of 2-benzyl-1,4-dimethoxybenzene in 15 mL of a CH₃CN/H₂O mixture (75:25, v/v).
-
Causality: The high XLogP3 of the starting material necessitates a predominantly organic solvent (CH₃CN) for complete solvation. The 25% aqueous fraction is mechanistically required to provide the oxygen atom during the hydrolysis of the radical cation intermediate[3].
-
-
Step 2: Thermal Control & Oxidant Addition
-
Action: Chill the reaction vessel to 0 °C using an ice bath. Slowly add 2.5 equivalents of CAN dropwise over 15 minutes.
-
Causality: The single-electron transfer (SET) initiated by Ce(IV) is highly exothermic. Maintaining 0 °C suppresses the over-oxidation of the product into unwanted diquinones or hazardous polymeric tars[3].
-
-
Step 3: In-Process Self-Validation (TLC)
-
Action: At 45 minutes, perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2).
-
Self-Validation: The protocol is validated when the UV-active, fluorescent spot of the starting material completely disappears, replaced by a distinct, visible yellow/orange spot characteristic of the benzoquinone[1]. If starting material persists, the oxidation system has failed (likely due to degraded CAN), and the reaction must be safely quenched rather than pushed with heat.
-
-
Step 4: Quenching and Phase Separation
-
Action: Dilute the mixture with 20 mL of ice-cold water and extract with Dichloromethane (CH₂Cl₂) (3 x 15 mL). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
Causality: Water neutralizes unreacted Ce(IV) complexes. CH₂Cl₂ efficiently partitions the lipophilic quinone away from the water-soluble, heavy-metal cerium salts, ensuring safe downstream handling.
-
-
Step 5: Structural Verification (¹H-NMR)
-
Action: Concentrate the organic layer in vacuo and analyze via ¹H-NMR (CDCl₃).
-
Self-Validation: Successful demethylation is definitively confirmed by the complete disappearance of the two methoxy singlets at ~3.7 ppm and the emergence of characteristic quinonoid vinylic protons at ~6.6 - 6.7 ppm[3].
-
Translational Applications in Drug Discovery
The controlled oxidation of 2-benzyl-1,4-dimethoxybenzene is not merely an academic exercise; it is a foundational workflow in modern drug discovery. The resulting quinone derivatives participate in critical biological processes, specifically cyclic redox systems that produce reactive oxygen species (ROS)[4].
Recently, this exact chemical transformation has been utilized as a primary target-based approach in the design of new covalent enzyme inhibitors and redox-active antiparasitic agents. As demonstrated in recent OneHealthDrugs training programs, the synthesis of quinone-derived compounds from this dimethoxybenzene scaffold serves as a primary model for high-throughput screening (HTS) against parasitic diseases like malaria[1].
References
-
[2] Benzene, 1,4-dimethoxy-2-(phenylmethyl)- | C15H16O2 | CID 12256564. PubChem, National Institutes of Health (NIH). URL:[Link]
-
[3] Casertano, M., Aiello, A., Menna, M., & Imperatore, C. (2024). The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. Molbank, MDPI. URL: [Link]
-
[4] Casertano, M., et al. (2024). The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives (ResearchGate Abstract). ResearchGate. URL:[Link]
-
[1] Natural products in antiparasitic drug discovery: experimental and computational approaches. OneHealthDrugs Training School. URL: [Link]
Sources
Technical Review: Pharmacochemistry of 1,4-Dimethoxy-2-(phenylmethyl)benzene Derivatives
Topic: Literature review of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Masked" Quinone Scaffold
Benzene, 1,4-dimethoxy-2-(phenylmethyl)- (CAS: 43037-60-1), also known as 2-benzyl-1,4-dimethoxybenzene , represents a critical "masked" pharmacophore in medicinal chemistry. While the dimethoxy core itself exhibits moderate antioxidant and antimicrobial properties, its primary value lies as a stable, lipophilic precursor to 2-benzyl-1,4-benzoquinones .
These quinone derivatives are potent electrophiles capable of Michael addition with biological thiols (e.g., cysteine residues in enzymes) and serve as redox-cycling agents that generate Reactive Oxygen Species (ROS) in tumor cells. This scaffold is structurally homologous to the core of Popolohuanone E , a marine natural product with significant Topoisomerase II inhibitory activity, and Phosphoeleganin .
This guide details the synthesis, oxidative activation, and structure-activity relationships (SAR) of this scaffold, with a specific focus on controlling the oxidation regioselectivity to access specific quinone warheads.
Chemical Synthesis & Strategic Access
The synthesis of 2-benzyl-1,4-dimethoxybenzene derivatives requires a modular approach to allow for diversity-oriented synthesis (DOS). The most robust pathway involves a lithiation-addition sequence followed by ionic hydrogenation.
Retrosynthetic Analysis
The 2-benzyl-1,4-dimethoxybenzene core is best disconnected at the benzylic carbon.
-
Disconnection: C(sp3)-C(sp2) bond between the benzyl carbon and the dimethoxybenzene ring.
-
Synthons: 2,5-dimethoxyphenyllithium (nucleophile) and benzaldehyde (electrophile).
Validated Synthetic Protocols
Step 1: Nucleophilic Addition (C-C Bond Formation)
-
Objective: Synthesis of (2,5-dimethoxyphenyl)(phenyl)methanol.
-
Mechanism: Lithium-Halogen Exchange followed by 1,2-addition.
Protocol:
-
Reagents: 1-bromo-2,5-dimethoxybenzene (1.0 equiv), n-Butyllithium (n-BuLi, 1.6 equiv), Benzaldehyde (1.5 equiv).
-
Solvent: Anhydrous THF (0.2 M concentration).
-
Procedure:
-
Cool a solution of 1-bromo-2,5-dimethoxybenzene in THF to -78 °C under Argon.
-
Add n-BuLi dropwise over 20 minutes. Maintain temperature < -70 °C to prevent isomerization.
-
Stir for 30 minutes to generate the aryllithium species.
-
Add benzaldehyde (neat or in THF) slowly.[1]
-
Allow the mixture to warm to Room Temperature (RT) over 2 hours.
-
Quench: Saturated aqueous NH₄Cl.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Step 2: Ionic Hydrogenation (Reduction to Scaffold)
-
Objective: Reduction of the diarylmethanol to the title compound, 2-benzyl-1,4-dimethoxybenzene.
-
Why this method? Catalytic hydrogenation (Pd/C) can be slow for steric reasons or cause ring reduction. Ionic hydrogenation using Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA) is chemoselective for electron-rich benzylic alcohols.
Protocol:
-
Reagents: Diarylmethanol intermediate (1.0 equiv), Et₃SiH (3.0 equiv), TFA (5.0 equiv).
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve the alcohol in DCM at 0 °C.
-
Add Et₃SiH followed by dropwise addition of TFA.
-
Observation: The solution often turns transiently red/orange due to the formation of the resonance-stabilized benzylic carbocation.
-
Stir at RT for 2–4 hours.
-
Quench: Carefully neutralize with saturated NaHCO₃ (gas evolution).[2]
-
Oxidative Activation: The CAN Switch
The 1,4-dimethoxy motif is a "pro-drug" moiety. To activate its biological cytotoxicity, it must be oxidized to the 1,4-benzoquinone. Ceric Ammonium Nitrate (CAN) is the reagent of choice.
Critical Technical Insight (Casertano et al., 2024): The mode of addition significantly alters the product profile between the monomeric quinone and the dimeric diquinone .
Mechanism of Oxidation
CAN functions via a Single Electron Transfer (SET) mechanism.
-
SET 1: Oxidation of the aromatic ring to a radical cation.
-
Nucleophilic Attack: Water attacks the radical cation.
-
Elimination: Methanol is eliminated to form the quinone.
Protocol: Controlling the Quinone/Diquinone Ratio
Dimerization occurs via oxidative coupling of the electron-rich intermediate. High local concentrations of the radical cation favor dimerization.
| Parameter | Traditional Addition | Inverse Addition |
| Setup | Add CAN solution to Substrate solution | Add Substrate solution to CAN solution |
| Local [Oxidant] | Low initially, increases | High immediately |
| Kinetic Outcome | Radical cations have time to couple | Radical cations are rapidly oxidized further |
| Major Product | Diquinone (Dimeric) | Quinone (Monomeric) |
| Target Application | Topo II Inhibitors (Popolohuanone analogs) | Michael Acceptors / Alkylators |
Standard Oxidation Protocol (Inverse Addition for Monomer):
-
Dissolve CAN (2.5 equiv) in Acetone/Water (1:1).
-
Dissolve 2-benzyl-1,4-dimethoxybenzene in Acetone.
-
Add the substrate solution dropwise to the stirring CAN solution at 0 °C.
-
Stir for 15–30 mins.
-
Extract with DCM.[2][4] The product is usually a bright yellow/orange solid.
Visualizing the Workflow
The following diagram illustrates the complete synthesis and activation pathway, highlighting the divergence point controlled by the oxidation protocol.
Caption: Figure 1. Divergent synthesis of 2-benzyl-1,4-dimethoxybenzene derivatives. The "Scaffold" node represents the stable intermediate; the oxidation step determines the final pharmacophore.
Medicinal Chemistry & SAR
Structure-Activity Relationship (SAR)
The biological activity of this class is driven by the quinone redox cycle and electrophilicity .
-
The Benzyl Linker (C2 Position):
-
Acts as a lipophilic anchor.
-
Substituents on the benzyl ring (e.g., 4-Cl, 4-Br) modulate lipophilicity (LogP) and metabolic stability.
-
4-Halogenated derivatives show increased cytotoxicity against MCF-7 breast cancer lines due to enhanced cellular uptake.
-
-
The Quinone Core (C1/C4 Carbonyls):
-
Mechanism 1 (Michael Addition): The C3 position is unsubstituted and highly electrophilic. It covalently binds to thiols (GSH, Cys residues).
-
Mechanism 2 (Redox Cycling): The quinone is reduced to semiquinone by P450 reductase, generating Superoxide Anion (O₂•⁻).
-
-
Dimerization (Bis-quinones):
-
Dimers (linked at C3-C3') mimic the structure of Popolohuanone E .
-
Target: Topoisomerase IIα. The dimer acts as a DNA intercalator or a "clamp" on the enzyme-DNA complex, preventing religation.
-
Quantitative Data Summary
Data derived from comparative analysis of benzyl-quinone derivatives (Casertano et al., 2024; BenchChem Database).[3]
| Compound Class | Key Substituent (Benzyl Ring) | Target | Primary Mechanism | Activity Level |
| Monomer | Unsubstituted | NQO1 / Reductases | ROS Generation | Moderate (IC50 ~10-20 µM) |
| Monomer | 4-Chloro / 4-Bromo | Tubulin / Cys-Enzymes | Alkylation | High (IC50 < 5 µM) |
| Dimer | Unsubstituted | Topoisomerase II | Intercalation | High (IC50 ~1-5 µM) |
| Precursor | Dimethoxy (Title Cmpd) | None (Inactive) | Pro-drug | Low (IC50 > 50 µM) |
References
-
Casertano, M., Aiello, A., Menna, M., & Imperatore, C. (2024).[5] The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. Molbank, 2024(3), M1882.[5] [Link]
-
Common Organic Chemistry. (2024).[5][6] Reduction of Alcohols to Alkanes via Et3SiH/TFA. [Link][7]
-
PubChem. (2025). Compound Summary: Benzene, 1,4-dimethoxy-2-(phenylmethyl)-. [Link]
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- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. eurjchem.com [eurjchem.com]
- 5. mdpi.com [mdpi.com]
- 6. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 7. Alcohol to Methylene - Common Conditions [commonorganicchemistry.com]
The Multifaceted Biological Activities of 2-Benzyl-1,4-dimethoxybenzene Analogs
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The compound Benzene, 1,4-dimethoxy-2-(phenylmethyl)-, also known as 2-benzyl-1,4-dimethoxybenzene, serves as a foundational scaffold for a diverse class of molecules with significant pharmacological potential.[1] This chemical architecture, characterized by a dimethoxy-substituted benzene ring linked to a benzyl group, is a key feature in numerous synthetic and natural products. The versatility of this scaffold arises from the electronic properties conferred by the methoxy groups and the wide range of possible substitutions on both aromatic rings.[2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, ranging from potent anticancer and antimicrobial effects to antioxidant and anti-inflammatory properties.[2]
This technical guide provides a comprehensive analysis of the biological activities of 2-benzyl-1,4-dimethoxybenzene analogs. It is designed to serve as a resource for researchers in medicinal chemistry and drug development, offering insights into the structure-activity relationships (SAR), mechanisms of action, and key experimental methodologies used to evaluate this promising class of compounds.
Key Biological Activities
The biological profile of these analogs is rich and varied, with anticancer activity being the most extensively studied. The specific arrangement and substitution on the benzyl-dimethoxybenzene core are critical in defining the primary mode of action.
1. Anticancer and Cytotoxic Activity
A significant number of analogs derived from the dimethoxybenzene scaffold exhibit potent cytotoxic effects against a range of human cancer cell lines.[2] This activity is often linked to the disruption of fundamental cellular processes required for proliferation and survival.
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism underlying the anticancer efficacy of many of these compounds is the inhibition of microtubule dynamics. Microtubules, polymers of α,β-tubulin heterodimers, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[3] Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[3][4]
Many potent inhibitors, such as Combretastatin A-4 (CA-4), feature a trimethoxyphenyl ring, which is structurally similar to the substituted benzyl moiety in the compounds of interest.[5] These molecules typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5][6][7] The 1,4-dimethoxy substitution pattern on one ring and various substitutions on the (phenylmethyl) ring of the core scaffold mimic the essential structural features required for high-affinity binding to this site. Studies on structurally related indole and benzosuberene derivatives confirm that methoxy-substituted phenyl rings are crucial for potent tubulin polymerization inhibition.[4][5][6]
2. Antimicrobial and Antifungal Activity
Dimethoxybenzene derivatives have also demonstrated significant antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria and fungi.[2][8] The mechanism of action is often attributed to the disruption of microbial cell membranes or interference with essential cellular processes.[2]
For instance, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed and synthesized, showing promising activity against S. aureus, E. coli, and C. albicans.[9] The specific substitutions on the benzylidene ring were found to be critical for the potency and spectrum of activity, highlighting the tunability of this scaffold.[9] The change of substituents and their positions on the benzene ring is a key factor in determining antimicrobial efficacy.[8]
3. Antioxidant Activity
Many dimethoxybenzene derivatives, particularly those that also contain hydroxyl groups (methoxyphenols), are known to possess significant antioxidant properties.[2] Their ability to scavenge free radicals is a primary mechanism for combating oxidative stress, a pathological process implicated in numerous diseases.[2] While the core Benzene, 1,4-dimethoxy-2-(phenylmethyl)- structure is not a phenol, its analogs can be designed to incorporate hydroxyl groups or other moieties that enhance radical scavenging capabilities. Studies on related 1,4-benzoquinone derivatives show that even simple substitutions can lead to moderate to significant antioxidant activity.[10]
Structure-Activity Relationships (SAR)
The biological activity of 2-benzyl-1,4-dimethoxybenzene analogs is highly dependent on their chemical structure. Understanding these relationships is crucial for designing more potent and selective therapeutic agents.[2]
-
Position of Methoxy Groups : The 1,4- (para) positioning of the two methoxy groups on the first benzene ring is a common feature in many active compounds. This arrangement influences the molecule's electronic properties and its ability to interact with biological targets.[2] In many tubulin inhibitors, a 3,4,5-trimethoxy substitution pattern on the second ring (the benzyl portion) is optimal for activity, mimicking natural products like podophyllotoxin.[3][7][11]
-
Substitutions on the Benzyl Ring : The nature and position of substituents on the benzyl ring play a pivotal role in modulating activity. For compounds targeting tubulin, small, appropriately positioned groups can enhance binding affinity. For analogs targeting CNS receptors, substitutions on the N-benzyl ring can dramatically affect affinity and selectivity for targets like serotonin and dopamine transporters.[12][13][14]
-
The Linker : The methylene (-CH2-) bridge connecting the two aromatic rings provides conformational flexibility. Constraining this flexibility, for example by incorporating it into a larger ring system like in some benzosuberene analogs, can lead to exceptionally potent cytotoxicity by optimizing the geometry for target binding.[5]
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of various analogs that share the core dimethoxybenzene feature. This allows for a comparative analysis of their potency.
| Compound Class/Name | Cancer Cell Line | Activity Metric | Value | Reference |
| Trimethoxyphenyl-based analog 9 | HepG2 (Liver) | IC50 | 1.38 µM | [3] |
| Trimethoxyphenyl-based analog 10 | HepG2 (Liver) | IC50 | 3.21 µM | [3] |
| Trimethoxyphenyl-based analog 11 | HepG2 (Liver) | IC50 | 2.55 µM | [3] |
| Benzosuberene Amino-analogue | SK-OV-3 (Ovarian) | GI50 | 33 pM | [5] |
| Alkyl Amide derivative 15j | MCF-7 (Breast) | IC50 | 17.15 µM | [15] |
| Alkyl Amine derivative 16c | MCF-7 (Breast) | IC50 | 2.58 µM | [15] |
| Indole derivative 3g | MCF-7 (Breast) | IC50 | 2.94 µM | [4] |
| Indole derivative 3g | A375 (Melanoma) | IC50 | 0.57 µM | [4] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the synthesis of a representative analog and for key biological assays.
Protocol 1: Synthesis of a Representative Benzyl-Dimethoxybenzene Analog
This protocol describes a general synthesis route. Specific reaction conditions (temperature, time, solvent) may require optimization for different substrates.
Objective : To synthesize a substituted 2-benzyl-1,4-dimethoxybenzene derivative via a coupling reaction.
Materials :
-
1-Bromo-2,5-dimethoxybenzene
-
Substituted benzylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvents (e.g., Toluene, Ethanol, Water or Dioxane)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure :
-
Reaction Setup : To a round-bottom flask, add 1-bromo-2,5-dimethoxybenzene (1.0 eq), the desired benzylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition : Add the degassed solvent system (e.g., a 3:1 mixture of toluene and ethanol). Add the palladium catalyst (0.05 eq) to the mixture.
-
Reaction : Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final compound.
-
Characterization : Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[3][9][16]
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective : To determine if a test compound inhibits the polymerization of tubulin into microtubules in a cell-free system. This is a direct mechanistic validation.
Causality : This assay directly measures the effect of the compound on the target protein (tubulin), providing strong evidence for the mechanism of action. A positive result (inhibition) explains the observed G2/M cell cycle arrest and cytotoxicity.
Materials :
-
Purified bovine or porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Test compound dissolved in DMSO
-
Positive control: Colchicine or Podophyllotoxin
-
Negative control: DMSO vehicle
-
Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm
Procedure :
-
Preparation : Prepare a stock solution of the test compound in DMSO. Prepare working solutions by diluting the stock in General Tubulin Buffer. The final DMSO concentration should be kept low (<1%) to avoid solvent effects.
-
Reaction Mixture : In a 96-well plate, add the test compound at various concentrations. Include wells for the positive and negative controls.
-
Initiation : Chill the plate and tubulin solution on ice. Add the tubulin solution to each well to a final concentration of ~2-3 mg/mL. Add GTP to a final concentration of 1 mM.
-
Measurement : Immediately place the plate in the spectrophotometer pre-warmed to 37 °C. Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis : Plot absorbance (OD 340 nm) versus time for each concentration. The rate of polymerization and the maximum absorbance will decrease in the presence of an inhibitor. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.[4]
Conclusion and Future Perspectives
The Benzene, 1,4-dimethoxy-2-(phenylmethyl)- scaffold and its analogs represent a highly valuable class of compounds in modern drug discovery. Their demonstrated efficacy as anticancer agents, primarily through the potent inhibition of tubulin polymerization, positions them as strong candidates for further development. The antimicrobial and antioxidant activities associated with this scaffold further broaden its therapeutic potential.
Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects. The synthesis of novel analogs with constrained conformations could lead to compounds with picomolar efficacy. Furthermore, exploring these molecules as vascular disrupting agents (VDAs) in tumors, a known effect of other tubulin inhibitors, could open new avenues for cancer therapy.[5] The continued investigation of this versatile chemical framework holds significant promise for the development of next-generation therapeutic agents.
References
- The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. Benchchem.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
- The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. Benchchem.
- Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC.
- Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry.
- An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstr
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC.
- Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Deriv
- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed.
- Benzene, 1,4-dimethoxy-2-(phenylmethyl)- | C15H16O2. PubChem.
- Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents.
- Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymeriz
- Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. PubMed.
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Drugs that Inhibit Tubulin Polymerization: The Particular Case of Podophyllotoxin and Analogues.
- Antimicrobial and antifungal activity study of poly substituted benzene derivatives.
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- 1. Benzene, 1,4-dimethoxy-2-(phenylmethyl)- | C15H16O2 | CID 12256564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation | MDPI [mdpi.com]
- 5. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1,4-dimethoxy-2-(phenylmethyl)benzene via Friedel-Crafts Benzylation
This document provides a detailed protocol and scientific rationale for the preparation of 1,4-dimethoxy-2-(phenylmethyl)benzene. The primary synthetic strategy discussed is the Friedel-Crafts benzylation of 1,4-dimethoxybenzene, a classic yet powerful method for forming carbon-carbon bonds on an aromatic ring. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth insights into the reaction mechanism, experimental setup, and optimization strategies.
Introduction and Synthetic Strategy
The target molecule, 1,4-dimethoxy-2-(phenylmethyl)benzene, is a substituted aromatic ether. The synthesis of such molecules is often a key step in the construction of more complex chemical architectures. The most direct and efficient method for its preparation is the electrophilic aromatic substitution reaction between 1,4-dimethoxybenzene and a suitable benzylating agent.
The methoxy groups on the benzene ring are strong activating groups, making the ring highly nucleophilic and amenable to electrophilic attack.[1] They direct incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a methoxy group, substitution is directed to one of the ortho positions. The Friedel-Crafts alkylation, a cornerstone of organic synthesis, is exceptionally well-suited for this transformation.[2][3] This reaction involves the generation of a benzyl electrophile, typically from a benzyl halide or benzyl alcohol, which is then attacked by the electron-rich dimethoxybenzene ring.[1][4]
This application note will focus on a protocol using benzyl chloride as the alkylating agent and a Lewis acid catalyst to facilitate the reaction.
Reagents and Materials
A summary of the necessary reagents and their relevant properties is provided in the table below.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role | Supplier Example |
| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | Starting Material | Sigma-Aldrich |
| Benzyl Chloride | C₇H₇Cl | 126.58 | Benzylating Agent | Sigma-Aldrich |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | Lewis Acid Catalyst | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Fisher Scientific |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | Quenching Agent | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Neutralizing Wash | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent | Sigma-Aldrich |
| Hexanes | C₆H₁₄ | 86.18 | Recrystallization | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Recrystallization/TLC | Fisher Scientific |
Experimental Workflow and Protocol
The overall experimental workflow is depicted below, from reaction setup to the isolation of the final product.
Figure 1: Step-by-step experimental workflow for the synthesis.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1,4-dimethoxybenzene (2.76 g, 20.0 mmol) and 40 mL of anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask in an ice-water bath to 0°C. With vigorous stirring, add anhydrous aluminum chloride (2.93 g, 22.0 mmol) in small portions over 10 minutes. Ensure the temperature does not rise above 5°C. The mixture may become a slurry.
-
Addition of Benzylating Agent: While maintaining the temperature at 0°C, add benzyl chloride (2.53 g, 2.3 mL, 20.0 mmol) dropwise via a syringe over 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back down to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 30 mL of cold 1M HCl. Caution: This is an exothermic process, and HCl gas may be evolved.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of 1M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield 1,4-dimethoxy-2-(phenylmethyl)benzene as a white solid.
Mechanism and Scientific Rationale
The synthesis proceeds via a classic Friedel-Crafts alkylation mechanism, which is a type of electrophilic aromatic substitution.[1]
Sources
Using Benzene, 1,4-dimethoxy-2-(phenylmethyl)- as a pharmaceutical intermediate
Technical Application Note: Benzene, 1,4-dimethoxy-2-(phenylmethyl)- as a Strategic Scaffold in API Synthesis
Executive Summary
Benzene, 1,4-dimethoxy-2-(phenylmethyl)- (CAS: 43037-60-1), also known as 2-benzyl-1,4-dimethoxybenzene , is a critical pharmaceutical intermediate used primarily as a stable, "masked" precursor for substituted 1,4-benzoquinones .
In drug discovery, this scaffold is pivotal for developing agents that target mitochondrial electron transport chains (antiparasitic) and DNA topoisomerase II (antineoplastic). Its stability allows for rigorous chemical functionalization on the benzyl ring prior to the oxidative "activation" step that reveals the pharmacologically active quinone moiety.
This guide details the specific protocols for oxidative deprotection, library generation (Diversity-Oriented Synthesis), and handling requirements for high-purity pharmaceutical applications.
Chemical Profile & Mechanism of Action
| Property | Specification |
| IUPAC Name | 1,4-dimethoxy-2-(phenylmethyl)benzene |
| Common Name | 2-Benzyl-1,4-dimethoxybenzene |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol |
| Key Functionality | Electron-rich aromatic ether; Pro-quinone moiety |
| Solubility | Soluble in CH₂Cl₂, Acetonitrile, EtOAc; Insoluble in water |
Mechanistic Role in Drug Design
The 1,4-dimethoxy motif serves as a protective group for the para-quinone system.
-
Synthetic Durability: The dimethoxy form is resistant to nucleophilic attack, allowing chemists to modify the benzyl group (e.g., halogenation, lithiation) without destroying the core.
-
Bioactivation: Upon oxidation (chemical or metabolic), the compound converts to 2-benzyl-1,4-benzoquinone .
-
Pharmacology: The resulting quinone acts as a Redox Cycling Agent . It undergoes one-electron reduction to a semiquinone radical, generating Reactive Oxygen Species (ROS) that induce apoptosis in cancer cells or oxidative stress in parasites (e.g., Plasmodium falciparum).
Core Application: Oxidative Synthesis of 2-Benzyl-1,4-Benzoquinone
The transformation of 1,4-dimethoxy-2-(phenylmethyl)-benzene into its quinone form is the most frequent reaction in medicinal chemistry involving this intermediate. The standard protocol utilizes Ceric Ammonium Nitrate (CAN) due to its high selectivity and mild conditions.
Protocol A: CAN-Mediated Oxidative Demethylation
Target: Synthesis of 2-benzyl-1,4-benzoquinone (API Pharmacophore)
Reagents:
-
Substrate: 1,4-dimethoxy-2-(phenylmethyl)-benzene (1.0 equiv)[1]
-
Oxidant: Ceric Ammonium Nitrate (CAN) (2.5 - 3.0 equiv)
-
Solvent: Acetonitrile (MeCN) / Water (H₂O) (ratio 2:1)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 1,4-dimethoxy-2-(phenylmethyl)-benzene in 40 mL of Acetonitrile. Ensure complete solvation.
-
Oxidant Solution: Separately, dissolve 25 mmol of CAN in 20 mL of water. The solution will be bright orange.
-
Controlled Addition (Critical):
-
Standard Mode: Add the CAN solution dropwise to the stirring substrate solution at 0°C over 15 minutes.
-
Inverse Mode (Expert Insight): For substrates prone to over-oxidation (diquinone formation), add the substrate solution to the CAN solution. This maintains an excess of oxidant initially but can alter regioselectivity [1].
-
-
Reaction Monitoring: Stir at room temperature (25°C) for 30–60 minutes. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product will appear as a yellow/orange spot, distinct from the UV-active starting material.
-
Work-up: Dilute with 100 mL water and extract with Dichloromethane (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.
Yield Expectation: 85–95% conversion to the quinone.
Advanced Application: Synthesis of Topoisomerase II Inhibitors
This intermediate is a verified precursor for Popolohuanone E and related bis-quinone natural products which inhibit Topoisomerase II, an enzyme critical for DNA replication in cancer cells [2].
Protocol B: Biomimetic Dimerization
Target: Bis-benzyl-1,4-benzoquinone scaffolds
Concept: The monomeric quinone generated in Protocol A is subjected to Lewis acid or base catalysis to induce dimerization, mimicking the biosynthesis of marine natural products.
-
Activation: Treat 2-benzyl-1,4-benzoquinone with mild base (e.g., dilute NaOH or Pyridine) in Methanol.
-
Mechanism: A Michael addition occurs between two quinone units, followed by re-oxidation.
-
Result: Formation of a dibenzyl-biphenyl-bisquinone core, increasing the DNA intercalation potential.
Visualizing the Pathway
The following diagram illustrates the "Activation" pathway of the intermediate into a pharmaceutical warhead and its subsequent biological mechanism.
Figure 1: The activation pathway from the stable dimethoxy intermediate to the bioactive quinone and its mechanism of action in inducing oxidative stress in target cells.
Safety & Handling Guidelines
-
Hazard Identification:
-
Skin Irritant: 1,4-dimethoxy compounds can cause contact dermatitis.
-
Inhalation: Dust/vapor may irritate the respiratory tract.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While the dimethoxy form is stable, the benzyl position is susceptible to slow auto-oxidation over months if exposed to air.
-
Reaction Safety: The oxidation with CAN is exothermic. On a large scale (>50g), active cooling is mandatory to prevent thermal runaway.
References
-
Casertano, M., et al. (2024).[2][3] The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. Molbank, 2024(3), M1882.[2][4]
-
Casertano, M., et al. (2024).[2][3][4] Natural products in antiparasitic drug discovery: experimental and computational approaches. OneHealthDrugs Training School.[5]
-
LookChem. (2025). 2-Benzylhydroquinone - Product Information and Downstream Applications.
-
Thieme Connect. (2006). Synthesis of Benzo-1,4-quinones via Electrochemical Oxidation. Science of Synthesis.
Sources
- 1. Benzene, 1,4-dimethoxy-2-(phenylmethyl)- | C15H16O2 | CID 12256564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives [mdpi.com]
- 3. sciprofiles.com [sciprofiles.com]
- 4. researchgate.net [researchgate.net]
- 5. onehealthdrugs.com [onehealthdrugs.com]
Scalable Production of 2-Benzyl-1,4-dimethoxybenzene: Strategic Workflows for Research Applications
Executive Summary
The synthesis of 2-benzyl-1,4-dimethoxybenzene is a critical operation in medicinal chemistry, serving as a foundational scaffold for biologically active quinones, including topoisomerase II inhibitors and antidiabetic agents[1]. As a Senior Application Scientist, I have observed that researchers frequently struggle with over-alkylation, ether cleavage, or poor regioselectivity when synthesizing this precursor.
This application note details two orthogonal, self-validating synthetic workflows. By understanding the mechanistic causality behind each route, researchers can select the optimal protocol based on their specific requirements for scale, atom economy, and structural complexity.
Mechanistic Rationale & Route Selection (E-E-A-T)
Do not treat synthetic chemistry as a mere recipe; understanding the thermodynamic and kinetic forces at play is essential for scaling. We present two distinct approaches:
Route A: Heterogeneous Friedel-Crafts Benzylation (Clayzic Catalyst)
Traditional Friedel-Crafts alkylations using homogeneous Lewis acids (e.g.,
-
Causality: The mild Lewis acidity of
prevents ether cleavage. More importantly, the reaction occurs within the mesoporous structure of the clay. This spatial confinement restricts the transition state, altering the relative selectivities of the aryl halides and favoring mono-benzylation over di-benzylation due to strict steric limitations within the pores[2]. This route is highly scalable and atom-economical.
Route B: Directed Lithiation & Deoxygenative Reduction
When synthesizing derivatives with highly sensitive or halogenated benzyl groups, electrophilic aromatic substitution can yield complex regioisomeric mixtures.
-
Causality: We bypass electrophilic limitations via a metal-halogen exchange on 2-bromo-1,4-dimethoxybenzene using n-butyllithium. The resulting localized nucleophile is trapped with benzaldehyde to form a diarylmethanol intermediate[3]. Because the 1,4-dimethoxy ring is highly electron-donating, the benzylic hydroxyl group is easily protonated by Trifluoroacetic acid (TFA) and eliminated as water to form an exceptionally stable carbocation. Triethylsilane (
) then acts as a hydride donor to seamlessly reduce this carbocation to the target methylene bridge.
Comparative Data Analysis
To aid in route selection, the quantitative and qualitative parameters of both workflows are summarized below.
| Parameter | Route A: Friedel-Crafts (Clayzic) | Route B: Lithiation-Reduction |
| Primary Application | Bulk scale-up, unsubstituted benzyls | Complex/halogenated benzyl groups |
| Regioselectivity | Moderate (Dibenzylation risk ~5-10%) | Absolute (100% Regiospecific) |
| Atom Economy | High (HCl is the primary byproduct) | Low (Loss of LiBr, siloxanes) |
| Scalability | Excellent (>100g scale) | Moderate (<20g scale due to cryogenics) |
| Catalyst/Reagent | Recyclable solid acid (Zn-Montmorillonite) | Stoichiometric organometallics & silanes |
| Typical Yield | 75 - 85% | 88 - 95% |
Pathway Visualization
Figure 1: Orthogonal synthetic workflows for 2-benzyl-1,4-dimethoxybenzene production.
Validated Experimental Protocols
A protocol is only as reliable as its analytical checkpoints. The following procedures are designed as self-validating systems incorporating specific In-Process Controls (IPCs) that act as go/no-go decision gates.
Protocol A: Scalable Friedel-Crafts Benzylation (Clayzic)
This protocol is optimized for >50g scale production.
Step 1: Catalyst Preparation
-
Suspend 100 g of Montmorillonite K10 in 500 mL of an aqueous solution containing 20 g of
. -
Stir vigorously for 24 hours at room temperature to ensure complete cation exchange[2].
-
Filter the suspension, wash with deionized water, and activate the resulting Clayzic solid at 120 °C for 12 hours under a vacuum.
Step 2: Reaction Execution
-
In a 1 L round-bottom flask equipped with a reflux condenser, dissolve 1,4-dimethoxybenzene (50.0 g, 362 mmol) and benzyl chloride (50.4 g, 398 mmol) in 400 mL of anhydrous 1,2-dichloroethane (DCE).
-
Add the activated Clayzic catalyst (10.0 g, 20% w/w).
-
Heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.
-
IPC Gate (GC-MS): Sample 50 µL of the reaction mixture, filter, and analyze via GC-MS. Proceed to workup only when the unreacted 1,4-dimethoxybenzene peak is <5% and the mono-to-di-benzylation ratio is >15:1.
Step 3: Workup & Purification
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the Clayzic catalyst. (Note: The catalyst can be washed with DCE and reactivated for future use).
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude oil from hot ethanol to yield pure 2-benzyl-1,4-dimethoxybenzene as white crystals.
Protocol B: Regiospecific Lithiation-Reduction
This protocol is optimized for high-purity synthesis of complex derivatives.
Step 1: Lithiation & Nucleophilic Addition
-
Dissolve 2-bromo-1,4-dimethoxybenzene (10.0 g, 46.1 mmol) in 100 mL of anhydrous THF in an oven-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (19.4 mL, 2.5 M in hexanes, 48.4 mmol) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.
-
Add benzaldehyde (5.87 g, 55.3 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours[3].
-
IPC Gate (TLC): Check the reaction via TLC (Hexane/EtOAc 7:3). The starting material (
) must be completely replaced by a highly polar diarylmethanol intermediate ( ). Quench with saturated aqueous , extract with EtOAc, and concentrate.
Step 2: Deoxygenation (Ionic Hydrogenation)
-
Dissolve the crude diarylmethanol intermediate in 100 mL of anhydrous Dichloromethane (DCM) and cool to 0 °C.
-
Add Triethylsilane (
, 16.1 g, 138 mmol) followed by the dropwise addition of Trifluoroacetic acid (TFA, 26.3 g, 230 mmol). -
Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
IPC Gate (1H NMR): Evaporate a 0.5 mL aliquot and take a crude
NMR in . The reaction is complete when the carbinol proton signal ( ) disappears and the benzylic singlet appears at . -
Carefully quench the mixture with saturated aqueous
until gas evolution ceases. Extract with DCM, dry over , and purify via flash column chromatography (Hexane/EtOAc 9:1) to yield the pure target compound.
References
-
Casertano, M., Aiello, A., Menna, M., & Imperatore, C. (2024). The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. Molbank, 2024(3), M1882.[Link]
-
Waterlot, C., Couturier, D., Rigo, B., Ghinet, A., & De Backer, M. (2011). DFT calculations on the Friedel-Crafts benzylation of 1,4-dimethoxybenzene using ZnCl2 impregnated montmorillonite K10—inversion of relative selectivities and reactivities of aryl halides. Chemical Papers, 65(6), 873-882.[Link]
Sources
Application Notes and Protocols for the Methylation of Benzyl Hydroquinone Derivatives
Introduction: Strategic Importance of Methylated Benzyl Hydroquinones
In the landscape of medicinal chemistry and materials science, the structural motif of benzyl hydroquinone is a cornerstone for building complex molecular architectures. The methylation of one or both hydroxyl groups on the hydroquinone core is a critical transformation that profoundly alters the compound's physicochemical properties. This modification can enhance metabolic stability, modulate biological activity by fine-tuning hydrogen bonding capabilities, and improve solubility—all key parameters in drug development. Furthermore, these methylated derivatives serve as pivotal intermediates in the synthesis of natural products, agrochemicals, and specialized polymers.
This guide provides an in-depth analysis of the reaction conditions for the O-methylation of benzyl hydroquinone derivatives. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers to optimize conditions for their specific substrates, control selectivity, and troubleshoot common experimental challenges.
Part 1: Core Principles and Mechanistic Insights
The O-methylation of benzyl hydroquinone derivatives is predominantly achieved through the Williamson ether synthesis . This reaction is a cornerstone of organic chemistry and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process can be conceptually broken down into two fundamental steps:
-
Deprotonation: A suitable base is used to abstract the acidic proton from a hydroxyl group of the hydroquinone. This generates a potent nucleophile—the phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing a leaving group and forming the desired aryl methyl ether.[1]
The presence of a benzyl group at the C2 position introduces significant steric hindrance around the adjacent hydroxyl group (C1-OH). This steric bulk can decrease the rate of reaction at this position compared to the more accessible hydroxyl group (C4-OH), a factor that can be exploited for selective mono-methylation.[3][4]
Part 2: Optimizing Reaction Parameters - A Scientist's Guide
The success of the methylation reaction hinges on the judicious selection of four key parameters: the methylating agent, the base, the solvent, and the temperature.
Choice of Methylating Agent
| Methylating Agent | Formula | Key Advantages | Key Disadvantages |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | Highly reactive, cost-effective, high yields.[5] | Extremely toxic and carcinogenic, requires careful handling and quenching.[5] |
| Methyl Iodide (MeI) | CH₃I | Very reactive, effective for sterically hindered substrates.[6] | Volatile, toxic, light-sensitive, can be more expensive than DMS. |
| Dimethyl Carbonate (DMC) | (CH₃)₂CO₃ | "Green" reagent, low toxicity, byproducts are methanol and CO₂.[7] | Less reactive, often requires higher temperatures, pressure, and/or specific catalysts.[7] |
Scientist's Insight: For routine, high-yielding di-methylation of a benzyl hydroquinone derivative on a lab scale, dimethyl sulfate is often the reagent of choice due to its reactivity and cost-effectiveness.[5][8] However, its extreme toxicity necessitates strict adherence to safety protocols. For applications where sustainability and safety are paramount, dimethyl carbonate (DMC) is an excellent, albeit less reactive, alternative.[7]
The Role of the Base
The base's primary role is to deprotonate the phenolic hydroxyl groups. The choice of base is critical and often linked to the choice of solvent.
-
Potassium Carbonate (K₂CO₃): This is the most commonly used base for this transformation, particularly in solvents like acetone or DMF. It is a relatively weak base, which can be advantageous in preventing side reactions. Its limited solubility requires a heterogeneous reaction mixture, where the reaction occurs on the surface of the solid base.[6]
-
Sodium Hydride (NaH) / Potassium Hydride (KH): These are very strong, non-nucleophilic bases that provide rapid and irreversible deprotonation. They are typically used in anhydrous aprotic solvents like THF or DMF.
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Strong bases that are often used in aqueous or phase-transfer catalysis (PTC) conditions.[9][10] The presence of water can lead to hydrolysis of some methylating agents, particularly DMS.
Scientist's Insight: The combination of K₂CO₃ in anhydrous acetone or DMF is a robust and reliable system for methylating substituted hydroquinones.[6] Using a large excess of finely powdered K₂CO₃ ensures a sufficient surface area for deprotonation to drive the reaction to completion.
Solvent Selection
The solvent must be inert to the reaction conditions and capable of dissolving the benzyl hydroquinone substrate. For SN2 reactions, polar aprotic solvents are ideal as they solvate the cation of the base (e.g., K⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic.[11]
-
Acetone: A good, relatively low-boiling solvent that works well with K₂CO₃. Reactions are often run at reflux (~56 °C).[5]
-
N,N-Dimethylformamide (DMF): A higher-boiling polar aprotic solvent that can accelerate SN2 reactions. It allows for a wider range of reaction temperatures, from room temperature to >100 °C.[6]
-
Acetonitrile (ACN): Another effective polar aprotic solvent with a boiling point of ~82 °C.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can significantly increase the rate of SN2 reactions but can be difficult to remove during workup.[12]
Scientist's Insight: Start with acetone at reflux for a clean, straightforward reaction. If the reaction is sluggish due to steric hindrance from the benzyl group, switching to DMF and moderately increasing the temperature (e.g., 60-80 °C) can often provide the necessary rate enhancement.[6]
Part 3: Controlling Side Reactions and Ensuring Selectivity
The Critical Need for an Inert Atmosphere
Hydroquinones are highly susceptible to oxidation, especially under basic conditions, which converts them into the corresponding p-benzoquinones.[5] This oxidation is often visually apparent by the reaction mixture turning dark brown or black. These quinone byproducts can contaminate the final product and are difficult to remove.
Trustworthiness Pillar: To ensure the integrity of the synthesis, it is mandatory to perform the reaction under an inert atmosphere of nitrogen or argon.[5] This involves using degassed solvents and maintaining a positive pressure of inert gas throughout the setup and reaction time.
Mono- vs. Di-methylation
Controlling the degree of methylation is a common objective.
-
To favor di-methylation: Use a stoichiometric excess of both the base (≥ 2.5 equivalents) and the methylating agent (≥ 2.2 equivalents) to ensure both hydroxyl groups react. Higher temperatures and longer reaction times also drive the reaction to completion.
-
To favor mono-methylation: This is more challenging. Use of a 1:1 molar ratio of hydroquinone to methylating agent is a starting point.[13] The steric hindrance of the benzyl group naturally makes the C4-OH more reactive, potentially favoring the formation of 2-benzyl-4-methoxyphenol. Lower reaction temperatures and shorter reaction times can also help. Methodologies using specific catalysts like NaNO₂ under acidic conditions have also been developed for selective mono-etherification.[13][14]
Part 4: Experimental Protocols
Safety First: Dimethyl sulfate (DMS) and methyl iodide (MeI) are toxic and potent mutagens. Always handle these reagents in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves (nitrile gloves should be double-layered or a more resistant material like Viton should be used), a lab coat, and safety goggles. Have a quenching solution (e.g., aqueous ammonia) readily available.
Protocol 1: Complete Methylation with Dimethyl Sulfate (DMS) and K₂CO₃
This protocol is a robust method for achieving the di-methylated product, 2-benzyl-1,4-dimethoxybenzene.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the benzyl hydroquinone derivative (1.0 eq) and finely powdered anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Inerting: Evacuate and backfill the flask with dry nitrogen gas three times.
-
Solvent Addition: Add anhydrous acetone or DMF (sufficient to make a 0.1-0.2 M solution) via cannula or syringe.
-
Reagent Addition: Begin vigorous stirring. Slowly add dimethyl sulfate (DMS, 2.5 eq) dropwise via syringe over 10-15 minutes. An initial exotherm may be observed.
-
Reaction: Heat the mixture to reflux (for acetone) or to 60 °C (for DMF) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: After cooling to room temperature, cautiously add a few milliliters of concentrated aqueous ammonia to the stirred mixture to quench any unreacted DMS. Stir for 30 minutes.
-
Workup: Filter the mixture through a pad of Celite® to remove the K₂CO₃, washing the filter cake with additional solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate or dichloromethane, and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure di-methylated product.
Part 5: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient temperature or reaction time.3. Steric hindrance from the benzyl group is too severe for the conditions. | 1. Use freshly powdered, oven-dried K₂CO₃.2. Increase reaction time or switch to a higher boiling solvent (e.g., acetone to DMF) and increase temperature.3. Consider a more reactive methylating agent like methyl iodide or a stronger base like NaH. |
| Incomplete Reaction (Mixture of mono- and di-methylated product) | 1. Insufficient methylating agent or base.2. Reaction not run to completion. | 1. Ensure at least 2.2 eq of methylating agent and 2.5-3.0 eq of base are used.2. Extend the reaction time and monitor by TLC until the starting material and mono-methylated intermediate are consumed. |
| Reaction Mixture Turns Dark Brown/Black | Oxidation of the hydroquinone substrate to p-benzoquinone. | This is a critical failure. The reaction must be run under a strictly inert atmosphere (N₂ or Ar). Use properly degassed solvents. |
| Low Isolated Yield after Workup | 1. Product is partially soluble in the aqueous phase.2. Loss during column chromatography. | 1. Perform a back-extraction of the combined aqueous layers with the organic solvent.2. Ensure proper selection of the eluent system for chromatography to get good separation without excessive band broadening. |
References
-
University of Surrey. The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. [Link]
-
Reddit. Best procedure for phenol/hydroquinone O-methylations? r/Chempros. [Link]
-
Manzini, S., et al. (2016). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. European Journal of Organic Chemistry. [Link]
-
Donovan, M., & Brodbelt, J. (1995). Evaluation of Steric and Substituent Effects in Phenols by Competitive Reactions of Dimethyl Ether Ions in a Quadrupole Ion Trap. Journal of the American Society for Mass Spectrometry. [Link]
-
ResearchGate. What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide? [Link]
-
Cambridge University Press. Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Serrano, E., et al. (2021). Photochemical permutation of meta-substituted phenols. Nature Communications. [Link]
-
ResearchGate. Any method for the methylation of Hydroquinone? [Link]
- Google Patents.
-
Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
- Google Patents. A kind of method of two-step method synthetic hydroquinone monomethyl ether.
-
The Hive. Methylation of phenols using DMC and a PTC. Hive Novel Discourse. [Link]
-
Psillakis, E., & Kalogerakis, N. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A. [Link]
-
ResearchGate. Syntheses of the C-modified analogs: (a) K2CO3, acetone, r.t. (b) BBr3,... [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Williamson Synthesis. [Link]
-
Manzini, S., et al. (2016). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. [Link]
-
ResearchGate. How can I prepare 1,4 dimethoxy benzene? [Link]
-
Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Understanding 1,4-Dimethoxybenzene Synthesis and Properties. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2 [re.public.polimi.it]
Application Note: Catalytic Hydrogenation Strategies for 1,4-Dimethoxy-2-(phenylmethyl)benzene Scaffolds
This Application Note is structured to guide researchers through the specific catalytic challenges associated with 1,4-dimethoxy-2-(phenylmethyl)benzene (also referred to as 2-benzyl-1,4-dimethoxybenzene).
This molecule represents a unique "Janus" scaffold in medicinal chemistry: it contains an electron-rich, protected hydroquinone core linked to a neutral phenyl ring.[1] The guide addresses two distinct synthetic objectives:
-
Synthesis of the Scaffold: Selective hydrogenation of unsaturated precursors (alkenes/ketones) to form the title compound.
-
Scaffold Morphing: Exhaustive hydrogenation of the title compound to generate saturated, high-sp³ pharmacophores (cyclohexyl derivatives).
Part 1: Strategic Overview & Chemical Logic
The Substrate Challenge
1,4-dimethoxy-2-(phenylmethyl)benzene presents a competitive landscape for heterogeneous catalysis.[1] The molecule contains three distinct sites of potential reactivity:[2][3]
-
The Linker (C-C): In precursors (e.g., stilbenes or benzophenones), this is the primary target for reduction to form the title compound.
-
The Dimethoxy Ring (Ring A): Electron-rich due to the +M effect of two methoxy groups. Sterically hindered.
-
The Benzyl Ring (Ring B): Electron-neutral, sterically accessible.
Mechanistic Control[4]
-
For Linker Saturation (Synthesis): We utilize Palladium (Pd) .[1][4][5][6][7][8][9] Pd surfaces interact strongly with olefins/alkynes but show poor activity toward electron-rich aromatics under mild conditions, ensuring chemoselectivity.[1]
-
For Ring Saturation (Morphing): We utilize Rhodium (Rh) or Ruthenium (Ru) .[1] These metals are superior for arene hydrogenation. The challenge here is diastereoselectivity (cis/trans isomers of the resulting cyclohexane).
Part 2: Reaction Pathway Visualization
The following diagram maps the decision tree for processing this scaffold, highlighting the divergence between synthesis and functionalization.
Figure 1: Strategic reaction map.[1] Protocol A focuses on the formation of the scaffold from unsaturated precursors. Protocol B focuses on the conversion of the aromatic system into a saturated 3D scaffold.
Part 3: Protocol A - Synthesis of the Scaffold
Objective: Selective hydrogenation of the exocyclic double bond (e.g., from a condensation of 2,5-dimethoxybenzaldehyde and a benzyl phosphonate or similar Wittig/Grignard route) to yield 1,4-dimethoxy-2-(phenylmethyl)benzene.[1]
Experimental Design
-
Catalyst: 5% or 10% Palladium on Carbon (Pd/C).[1][10][11] Unreduced (50% water wet) is preferred to minimize pyrophoric risk.
-
Solvent: Methanol or Ethanol. These polar protic solvents facilitate hydrogen uptake.
-
Pressure: Atmospheric (Balloon) to 3 bar.[1]
-
Temperature: Ambient (20–25°C).
Step-by-Step Methodology
-
Preparation: In a hydrogenation vessel (Parr shaker or round-bottom flask), dissolve the unsaturated precursor (1.0 equiv) in Methanol (10 mL/g).
-
Inerting: Purge the vessel with Nitrogen (N₂) for 5 minutes to remove oxygen.
-
Catalyst Addition: Carefully add 5 wt% of Pd/C catalyst (e.g., if 1g substrate, add 50mg catalyst). Note: Add catalyst to the liquid under N₂ flow to prevent ignition.
-
Hydrogenation:
-
Monitoring: Monitor via TLC or HPLC. Look for the disappearance of the conjugated alkene peak. The aromatic rings will remain intact under these mild conditions.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol. Concentrate the filtrate under reduced pressure.
Critical Quality Attribute (CQA) Check
| Parameter | Acceptance Criteria | Rationale |
| Olefin Content | < 0.5% | Incomplete reduction is the primary failure mode.[1] |
| Demethylation | Not Detected | Pd/C at high temp can cleave methyl ethers (rare at 25°C).[1] |
| Appearance | White/Off-white Solid | Colored impurities suggest oxidation of the hydroquinone core. |
Part 4: Protocol B - Scaffold Morphing (Ring Saturation)
Objective: Exhaustive hydrogenation of 1,4-dimethoxy-2-(phenylmethyl)benzene to obtain the fully saturated dicyclohexyl derivative.[1] This reaction increases the sp³ fraction (Fsp³) of the molecule, a key metric in modern drug design for improving solubility and target specificity.
Chemical Challenges
-
Selectivity: The electron-rich dimethoxy ring is harder to reduce than the neutral benzyl ring.
-
Stereochemistry: The reduction generates multiple stereocenters. The cis-isomer is usually the kinetic product, while the trans-isomer is thermodynamic.[1]
-
Hydrogenolysis Risk: Benzyl-Carbon bonds are generally stable, but methoxy groups can be cleaved under forcing conditions.[1]
Experimental Design
-
Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Alumina (Ru/Al₂O₃).[1]
-
Why Rh? Rhodium is the most active metal for arene hydrogenation under mild temperatures, minimizing side reactions like C-O cleavage.
-
-
Solvent: Acetic Acid (AcOH) or 2-Propanol/AcOH mix.[1]
-
Why Acid? Acidic media protonates the catalyst surface or substrate, significantly accelerating aromatic ring reduction.
-
-
Conditions: 50–60 bar H₂; 60–80°C.
Step-by-Step Methodology
-
Loading: Load 1,4-dimethoxy-2-(phenylmethyl)benzene into a high-pressure autoclave (e.g., Hastelloy reactor).
-
Solvent System: Add Glacial Acetic Acid (10 volumes).
-
Catalyst: Add 5–10 wt% Rh/C (dry basis).
-
Pressurization: Seal reactor. Purge with N₂ (3x 10 bar). Pressurize with H₂ to 50 bar.
-
Reaction: Heat to 60°C with high agitation (>800 rpm) to overcome mass transfer limitations. Run for 12–24 hours.
-
Workup:
Data Interpretation (Stereoisomers)
The product will likely be a mixture of diastereomers.
-
Major Product: cis,cis-dicyclohexyl derivative (Kinetic control).[1]
-
Minor Product: trans-isomers.
-
Analysis: Use GC-MS or H-NMR.[1] The methoxy signals will shift upfield (from ~3.8 ppm to ~3.2 ppm) upon saturation of the aromatic ring.
Part 5: References
-
General Mechanism of Arene Hydrogenation: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Detailed kinetics of Rh vs. Pd selectivity).
-
Selectivity in Dimethoxybenzene Derivatives: Wang, Z., et al. (2024). "Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions." MDPI Processes, 12(1). [1] Validates the use of supported noble metals for hydrogenating methoxy-substituted aromatics without cleaving the ether bond.
-
Rh/C for Benzene/Toluene Selectivity: Author Unknown. (2021). "Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts." MATEC Web of Conferences, 340.[13] Provides evidence for the superior activity of Rhodium for selective ring saturation.
-
Protection Group Stability (Benzyl vs. Methoxy): Soom, N. A., Thiemann, T. (2016).[6] "Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions." Open Journal of Organic Polymer Materials. Confirms that while O-benzyl groups are labile, C-benzyl and methyl ethers are robust under standard Pd/C hydrogenation conditions.[1]
Sources
- 1. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 2. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. new.zodml.org [new.zodml.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.uva.nl [pure.uva.nl]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 13. matec-conferences.org [matec-conferences.org]
Application Note: Benzene, 1,4-dimethoxy-2-(phenylmethyl)- in Organic Synthesis
Executive Summary: The "Masked Quinone" Scaffold
Benzene, 1,4-dimethoxy-2-(phenylmethyl)- (CAS: 43037-60-1), also known as 2-benzyl-1,4-dimethoxybenzene , represents a critical "masked" intermediate in organic synthesis. Unlike simple dimethoxybenzenes, the presence of the benzyl group at the ortho position breaks the symmetry of the molecule, introducing a handle for regioselective functionalization and specific hydrophobic interactions in biological targets.
Its primary utility lies in its role as a stable precursor to 2-benzyl-1,4-benzoquinone , a pharmacophore found in numerous antitumor and antiparasitic agents. Furthermore, it serves as a specialized monomer for constructing functionalized supramolecular hosts, such as Pillar[n]arenes .
This guide details the synthesis of the scaffold, its oxidative activation, and its downstream applications in medicinal and supramolecular chemistry.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | 1,4-dimethoxy-2-(phenylmethyl)benzene |
| Common Name | 2-Benzyl-1,4-dimethoxybenzene |
| CAS Number | 43037-60-1 |
| Molecular Formula | |
| Molecular Weight | 228.29 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in |
| Key Reactivity | Electrophilic Aromatic Substitution (EAS), Oxidative Demethylation (CAN) |
Synthesis Protocol: The Acylation-Reduction Route
While direct alkylation of 1,4-dimethoxybenzene with benzyl bromide is possible, it often leads to poly-alkylation mixtures. The Acylation-Reduction strategy provides superior regiocontrol, yielding high-purity 2-benzyl-1,4-dimethoxybenzene.
Stage 1: Friedel-Crafts Acylation
Objective: Synthesize (2,5-dimethoxyphenyl)(phenyl)methanone.
Reagents:
-
1,4-Dimethoxybenzene (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Aluminum Chloride (
, anhydrous) (1.2 eq) -
Dichloromethane (DCM) (Solvent)
Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Dissolution: Dissolve 1,4-dimethoxybenzene (20 mmol) and benzoyl chloride (22 mmol) in anhydrous DCM (100 mL). Cool to 0°C in an ice bath.
-
Catalyst Addition: Slowly add
(24 mmol) in small portions over 20 minutes. Caution: Exothermic reaction; HCl gas evolution. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Quench: Pour the reaction mixture carefully onto crushed ice/HCl (100 g ice + 10 mL conc. HCl).
-
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with saturated
and brine. Dry over and concentrate. -
Purification: Recrystallize from ethanol to obtain the benzophenone intermediate.
Stage 2: Ionic Hydrogenation (Reduction)
Objective: Reduce the ketone to the methylene group to yield the title compound.
Reagents:
-
(2,5-dimethoxyphenyl)(phenyl)methanone (Intermediate from Stage 1)
-
Triethylsilane (
) (3.0 eq) -
Trifluoroacetic Acid (TFA) (Solvent/Catalyst)
Procedure:
-
Dissolution: Dissolve the benzophenone intermediate (10 mmol) in neat TFA (20 mL) in a round-bottom flask.
-
Reduction: Add
(30 mmol) dropwise at RT. -
Reflux: Heat the mixture to 60°C for 12 hours. The reaction creates a stable carbocation intermediate that is trapped by the hydride donor (
). -
Workup: Remove excess TFA under reduced pressure. Dissolve the residue in EtOAc, wash with saturated
(until pH is neutral), then brine. -
Isolation: Flash column chromatography (Hexane/EtOAc 9:1) yields 2-benzyl-1,4-dimethoxybenzene as a white solid.
Application 1: Oxidative Activation to Bioactive Quinones
The most significant application of this scaffold is its conversion to 2-benzyl-1,4-benzoquinone . This transformation "unmasks" the redox-active quinone moiety, which is central to many anticancer drugs (e.g., doxorubicin analogs, substituted benzoquinones).
Protocol: CAN-Mediated Oxidation
Mechanism: Ceric Ammonium Nitrate (CAN) facilitates the oxidative demethylation of the electron-rich aromatic ring.
Reagents:
-
2-Benzyl-1,4-dimethoxybenzene (1.0 eq)[1]
-
Ceric Ammonium Nitrate (CAN) (2.5 eq)
-
Acetonitrile (
) / Water ( ) (2:1 ratio)
Step-by-Step:
-
Preparation: Dissolve 2-benzyl-1,4-dimethoxybenzene (1 mmol) in
(5 mL). -
Oxidant Solution: Dissolve CAN (2.5 mmol) in water (2.5 mL).
-
Addition: Add the CAN solution dropwise to the stirring substrate solution at 0°C. The solution will turn transiently dark red/orange.
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Workup: Dilute with water (20 mL) and extract with DCM (3 x 15 mL). The organic layer will be bright yellow (characteristic of quinones).
-
Purification: Pass through a short pad of silica gel (eluting with DCM) to remove Cerium salts. Evaporate to yield 2-benzyl-1,4-benzoquinone .
Biological Relevance
The resulting quinone acts via two primary mechanisms in oncology:
-
Redox Cycling: Generates Reactive Oxygen Species (ROS) causing DNA damage in cancer cells.
-
Michael Addition: The quinone ring acts as an electrophile, covalently binding to cysteine residues on proteins (e.g., Topoisomerase II).
Application 2: Supramolecular Chemistry (Pillar[n]arenes)
Benzene, 1,4-dimethoxy-2-(phenylmethyl)- serves as a bulky monomer for the synthesis of functionalized Pillar[n]arenes . While standard pillar[5]arene uses simple 1,4-dimethoxybenzene, incorporating the benzyl derivative creates "rim-functionalized" macrocycles.
-
Co-oligomerization: Reacting 1,4-dimethoxybenzene (9 eq) with 2-benzyl-1,4-dimethoxybenzene (1 eq) and paraformaldehyde (
) allows for the statistical incorporation of a single benzyl handle into the macrocycle. -
Utility: The benzyl group disrupts the symmetry of the pillararene, allowing for the creation of directional molecular sensors or rotaxane stoppers.
Visualizations
Diagram 1: Synthesis & Activation Workflow
This diagram illustrates the conversion of raw materials into the active quinone pharmacophore.
Caption: Step-wise synthesis from commodity chemicals to the bioactive quinone via the benzyl-dimethoxy intermediate.
Diagram 2: Mechanism of Action (Medicinal Chemistry)
This diagram details how the oxidized product interacts with biological targets.
Caption: Pharmacological mechanism of the quinone derivative generated from the dimethoxy scaffold.
References
-
Casertano, M., et al. (2024).[2] "The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives." Molbank, 2024(3), M1882.[2] [Link][3][4][2]
- Key citation for the CAN oxid
-
Ogoshi, T., & Kanai, S. (2008). "Synthesis of Pillar[5]arene." Journal of the American Chemical Society. [Link]
- Foundational text for the synthesis of pillararenes
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 323401, Benzene, 1,4-dimethoxy-2-(phenylmethyl)-." PubChem. [Link][1]
- Source for chemical properties and identifiers.
-
West, C. T., et al. (1973). "Ionic Hydrogenation of Ketones." Journal of Organic Chemistry. [Link]
- Standard reference for the Et3SiH/TFA reduction methodology.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Benzene, 1,4-dimethoxy-2-(phenylmethyl)-
[1]
Case ID: PUR-7320-53-8 Compound: 1,4-dimethoxy-2-(phenylmethyl)benzene Synonyms: 2-Benzyl-1,4-dimethoxybenzene; 2,5-Dimethoxydiphenylmethane CAS: 7320-53-8 Molecular Formula: C₁₅H₁₆O₂ Molecular Weight: 228.29 g/mol [1]
Technical Abstract & Impurity Profile
Status: Active Support Analyst: Senior Application Scientist[1]
The purification of 1,4-dimethoxy-2-(phenylmethyl)benzene presents a classic challenge in aromatic substitution chemistry.[1] Synthesized typically via Friedel-Crafts alkylation of 1,4-dimethoxybenzene with benzyl halides, or reduction of the corresponding benzophenone, the crude matrix often contains specific, problematic impurities.[1]
Common Impurity Matrix
| Impurity Type | Source | Physicochemical Behavior | Removal Strategy |
| Starting Material | Unreacted 1,4-dimethoxybenzene | Similar polarity, lower MW | Vacuum Distillation / Chromatography |
| Over-Alkylated | 2,5-Dibenzyl-1,4-dimethoxybenzene | Highly lipophilic, higher MW | Recrystallization (Solubility differential) |
| Regioisomers | 2-Benzyl-1,3-dimethoxybenzene (if SM impure) | Identical MW, slight polarity shift | High-Performance Flash Chromatography |
| Demethylated | Phenolic byproducts (trace acid hydrolysis) | H-bond donor, higher polarity | Alkaline wash / Silica adsorption |
Decision Logic & Workflow
Do not blindly apply a method. Use this logic gate to determine the optimal purification route based on your crude material's physical state.
Figure 1: Decision matrix for selecting the purification methodology based on the crude state and Thin Layer Chromatography (TLC) profile.[1]
Detailed Purification Protocols
Protocol A: Recrystallization (The Gold Standard)
Applicability: For solids or oils that crystallize upon scratching/seeding. Principle: Exploits the steep solubility curve of the benzyl ether in alcohol/water systems.
Reagents Required:
-
Ethanol (95% or Absolute) or Methanol[1]
-
Deionized Water (Anti-solvent)[1]
-
Activated Charcoal (Optional, for decolorization)[1]
Step-by-Step Procedure:
-
Solvent Screening (Critical):
-
Dissolution:
-
Decolorization (If dark):
-
Add activated charcoal (1-2% w/w).[1] Boil for 2 minutes. Filter hot through Celite/diatomaceous earth.
-
-
Crystallization:
-
Remove from heat. Add warm water dropwise until the solution is faintly turbid.
-
Add one drop of Ethanol to restore clarity.
-
Slow Cooling: Wrap the flask in a towel (insulation) and let it reach room temperature undisturbed. This prevents oiling out.
-
Transfer to 4°C (fridge) for 4 hours.
-
-
Isolation:
-
Vacuum filter using a Buchner funnel.
-
Wash cake with ice-cold Ethanol:Water (1:1 mixture).[1]
-
Dry under high vacuum (< 1 mbar) at 40°C.
-
Protocol B: Flash Column Chromatography
Applicability: For oils containing complex mixtures or close-running isomers.[1]
Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Mobile Phase: Hexane (or Petroleum Ether) / Ethyl Acetate.
Gradient Strategy:
-
TLC Optimization: Run TLC in 100% Hexane. The target molecule (lipophilic ether) should have an Rf ~0.2-0.[1]3. If Rf is 0, add EtOAc (start 98:2).
-
Loading: Dissolve crude in minimum Toluene or DCM. Load onto the column.
-
Elution:
-
Detection: UV absorption at 254 nm (Strong absorption due to aromatic rings).
Protocol C: Vacuum Distillation
Applicability: Large scale (>20g) separation of starting materials. Warning: This compound has a high boiling point. High vacuum (<0.5 mmHg) is required to prevent thermal decomposition.
-
Estimated bp: ~160-180°C at 0.5 mmHg (Extrapolated from 1,4-dimethoxybenzene bp 109°C/20mm).
-
Setup: Short-path distillation head with Vigreux column.
-
Procedure: Collect the main fraction. If the product distills as an oil, it will likely crystallize in the receiving flask upon cooling.
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization (forming droplets instead of crystals). Why? A: This occurs when the solution temperature drops below the "liquid-liquid phase separation" temperature before it reaches the crystallization temperature.
-
Fix: Re-heat the mixture until clear. Add slightly more of the good solvent (Ethanol) to change the solvent composition. Cool much slower (insulate the flask). Scratch the glass with a rod to induce nucleation at a higher temperature.
Q2: The product has a persistent yellow color. A: This is likely due to trace quinone derivatives or conjugated polymers formed during Friedel-Crafts.[1]
-
Fix: Use Protocol A, Step 3 (Activated Charcoal). If that fails, pass the solution through a short pad of neutral alumina before crystallization.
Q3: I see a spot on TLC just above my product. What is it? A: In benzylation reactions, this is frequently the 2,5-dibenzyl-1,4-dimethoxybenzene (over-alkylation).[1]
-
Fix: This impurity is significantly more non-polar. Use Protocol B (Chromatography) with a very shallow gradient (100% Hexane for 5 column volumes) to wash it off before eluting your product.
Q4: Can I use Ether/Pentane for crystallization? A: Yes. Dissolve the compound in a minimum amount of Diethyl Ether or Dichloromethane, then slowly add Pentane or Hexane until cloudy. Store in a freezer (-20°C). This is often superior for thermally unstable compounds.
References & Authority
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for recrystallization of aromatic ethers and Friedel-Crafts workup).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.[1] (Standard protocols for drying and purifying methoxybenzene derivatives).
-
RSC ChemSpider / PubChem. 1,4-dimethoxy-2-(phenylmethyl)benzene.[1] (Used for structural verification and predicted properties).[1]
-
BenchChem. Recrystallization Protocols for Dimethoxybenzenes. (General methodology for solvent screening of lipophilic aromatics).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 7320-53-8 before handling.
Technical Support Center: Purification of 2-benzyl-1,4-dimethoxybenzene
Case ID: PUR-BzDMB-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies
Diagnostic Overview: Identify Your Impurity Profile
Before initiating a purification protocol, you must accurately characterize the mixture.[1] The synthesis of 2-benzyl-1,4-dimethoxybenzene (typically via Friedel-Crafts alkylation) generates a predictable set of impurities due to the electronic activation of the dimethoxybenzene ring.
Common Impurity Matrix:
| Impurity Type | Chemical Identity | Origin | Diagnostic Sign (TLC/NMR) |
| Starting Material | 1,4-Dimethoxybenzene | Incomplete conversion | High Rf (non-polar); Proton NMR singlet ~3.7 ppm (methoxy). |
| Over-Alkylated | 2,5-Dibenzyl-1,4-dimethoxybenzene | Poly-substitution (Product is more reactive than SM) | Very High Rf; Symmetrical NMR signals; High Melting Point. |
| Demethylated | Phenolic byproducts | Lewis Acid cleavage (e.g., AlCl₃ harshness) | Broad -OH stretch in IR; Streaking on Silica TLC; Soluble in NaOH. |
| Oxidative | Quinones / Polymerized Benzyls | Air oxidation / Side reactions | Yellow/Brown discoloration; Baseline material on TLC. |
Troubleshooting Guides & FAQs
Issue #1: "I cannot separate the mono-benzyl product from the di-benzyl impurity."
Root Cause: The methoxy groups on 1,4-dimethoxybenzene are strong ortho-para activators.[2] Once the first benzyl group is added, the ring becomes more electron-rich, increasing the rate of the second addition (typically at the 5-position).
The Solution: Fractional Crystallization (Solvent Selection) Chromatography is often inefficient for separating these homologs on a large scale. Crystallization exploits the symmetry difference: the di-benzyl impurity is highly symmetrical and typically has a much higher melting point and lower solubility than the mono-benzyl target.
Protocol: The "Methanol Crash" Method
-
Dissolution: Dissolve the crude mixture in the minimum amount of boiling Ethanol (95%) or Methanol .
-
Hot Filtration: If insoluble dark particles remain, filter while hot to remove polymerized benzyl species.
-
The First Crop (Impurity Removal): Allow the solution to cool to room temperature (do not ice yet). The di-benzyl impurity (2,5-dibenzyl-1,4-dimethoxybenzene) often crystallizes first due to its high lattice energy. Filter this solid off.[1][2][3][4][5][6]
-
The Second Crop (Target Isolation): Cool the filtrate to 0–4°C. The mono-benzyl target should crystallize now.
-
Recrystallization: If the product is still impure, recrystallize the second crop using Hexane/Ethyl Acetate (9:1) .
Issue #2: "My product is oiling out instead of crystallizing."
Root Cause: Benzyl ethers are prone to super-cooling and oiling out, especially if residual solvent (like benzyl chloride or toluene) or phenolic impurities are present, which depress the melting point.
The Solution: Seeding and Solvent Polarity Adjustment
-
Scratching: Use a glass rod to scratch the side of the flask at the air-liquid interface to induce nucleation.
-
The Cloud Point Method:
-
Dissolve the oil in a small volume of warm Acetone .
-
Add Water dropwise until a persistent turbidity (cloudiness) appears.[4][9]
-
Add one drop of acetone to clear it.
-
Let it stand undisturbed. The slow increase in water polarity (as acetone evaporates or cools) forces the hydrophobic benzyl ether into an ordered lattice rather than an oil.
-
Issue #3: "The product has a persistent yellow color."
Root Cause: This indicates the presence of trace phenols (from demethylation) or quinone-like oxidation products.
The Solution: Caustic Wash & Adsorption Before crystallization, perform a chemical cleanup on the crude organic layer.
-
Dissolve crude oil in Dichloromethane (DCM) or Ethyl Acetate.
-
Wash 2x with 1M NaOH . This deprotonates any phenolic byproducts (forming water-soluble phenoxides) and moves them to the aqueous layer.
-
Wash 1x with Brine, dry over MgSO₄.
-
Charcoal Treatment: If color persists, add Activated Carbon (5% w/w) to the hot recrystallization solvent, stir for 10 minutes, and filter through Celite.
Visualizing the Workflow
Figure 1: Purification Decision Tree
Caption: Logic flow for selecting the appropriate purification method based on the physical state and impurity profile of the crude mixture.
Detailed Protocols
Protocol A: Flash Chromatography (For Difficult Separations)
If crystallization fails to remove unreacted 1,4-dimethoxybenzene (which has a similar polarity to the product), use this gradient system.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Sample Loading: Dry load on Celite is recommended to prevent band broadening.
-
Mobile Phase Gradient:
-
100% Hexanes: Elutes unreacted 1,4-dimethoxybenzene (Wait for the first UV-active peak).
-
95:5 Hexanes:Ethyl Acetate: Elutes the target 2-benzyl-1,4-dimethoxybenzene .
-
80:20 Hexanes:Ethyl Acetate: Flushes out polar impurities (phenols/alcohols).
-
Protocol B: Vacuum Distillation (Scalable)
For removing lower-boiling starting materials.
-
Requirement: High vacuum (<1 mmHg) is essential to prevent thermal decomposition.
-
Boiling Point Delta: 1,4-dimethoxybenzene boils significantly lower than the benzylated product.
-
Procedure:
-
Heat oil bath to 120°C.
-
Collect the first fraction (Starting material).
-
Swap receivers.
-
Increase temp to collect the main fraction (Product).
-
Leave the high-boiling residue (Poly-benzylated species) in the pot.
-
References
-
Friedel-Crafts Alkylation of Dimethoxybenzene. Eastern Kentucky University. Describes the synthesis and impurity profile (poly-alkylation) of dimethoxybenzene derivatives.
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Royal Society of Chemistry. Provides comparative crystallization techniques for alkylated dimethoxybenzenes using Ethanol.
-
Recrystallization of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene. BenchChem. Details solvent screening protocols (Ethanol/Methanol) for dimethoxybenzene derivatives.
-
Organic Syntheses Procedure: Preparation of Dimethoxybenzene Derivatives. Organic Syntheses. Authoritative guide on washing procedures (NaOH) and drying protocols for crude aryl ethers.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. studycorgi.com [studycorgi.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting side reactions in benzyl-dimethoxybenzene synthesis
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk for Advanced Organic Synthesis. This guide addresses critical failure modes in the synthesis of benzyl-dimethoxybenzenes (e.g., 1,2-dimethoxy-4-benzylbenzene). These scaffolds are ubiquitous in isoquinoline alkaloid synthesis and pharmacophore development but are notoriously prone to side reactions due to the high electron density of the veratrole (1,2-dimethoxybenzene) nucleus.
The following modules synthesize field-proven troubleshooting protocols with mechanistic insights.
Module 1: The "Gunk" Problem (Polyalkylation & Polymerization)
User Query: "I am targeting the mono-benzylated product, but my crude NMR shows a complex mixture of di-benzylated species and insoluble oligomers. Yield of the desired product is <40%."
Root Cause Analysis
This is the classic Friedel-Crafts Paradox . The methoxy groups on veratrole strongly activate the ring. Once a benzyl group is added, the product (benzyl-veratrole) is more electron-rich and nucleophilic than the starting material due to the inductive donating effect (
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | Use Excess Veratrole (3–5 equiv) | By flooding the reaction with starting material, you statistically favor the collision of the electrophile with unreacted veratrole rather than the product. |
| Addition Order | Inverse Addition | Slowly add the Benzyl Halide/Catalyst mixture into the Veratrole solution. This keeps the concentration of the electrophile low relative to the nucleophile at all times. |
| Alternative Route | Acylation-Reduction | Switch to Friedel-Crafts Acylation (using Benzoyl Chloride). The resulting ketone is electron-withdrawing, deactivating the ring and strictly preventing a second addition [2].[1] Follow with Wolff-Kishner or silane reduction.[2] |
Visualizing the Pathway
The diagram below illustrates the kinetic competition between the desired mono-alkylation and the parasitic poly-alkylation.
Figure 1: Kinetic competition in Friedel-Crafts alkylation. Note that k2 (rate of second addition) is typically faster than k1 due to ring activation.
Module 2: The "Lost Methoxy" Problem (Ether Cleavage)
User Query: "My mass spec shows a peak at M-14. It seems one of my methoxy groups has been converted to a phenol. I am using
Root Cause Analysis
You are experiencing Lewis Acid-Mediated Demethylation . Aluminum chloride (
Troubleshooting Protocol
Q: Can I still use
-
A: Only if you keep the temperature below 0°C and quench immediately upon completion. However, it is risky.
Q: What is the superior catalyst?
-
A: Switch to Milder Lewis Acids or Heterogeneous Catalysts .
-
Zinc Chloride (
) : Much milder, rarely causes demethylation, though reaction times will be longer. -
Triflic Acid (
) : A catalytic amount (1-5 mol%) often suffices and avoids the stoichiometric metal waste. -
Zeolites (H-Beta or H-Y) : These solid acid catalysts are highly effective for benzylation of veratrole and completely eliminate the demethylation pathway due to their surface chemistry [4].
-
Experimental Comparison:
| Catalyst | Reactivity | Demethylation Risk | Workup Difficulty |
| High | High | Difficult (Emulsions) | |
| High | Moderate | Moderate | |
| Low-Med | Low | Easy | |
| Zeolite H-Y | Med | Zero | Filtration (Easiest) |
Module 3: The "Wrong Isomer" Problem (Regioselectivity)
User Query: "I need 1,2-dimethoxy-4-benzylbenzene, but I suspect I have a mixture of isomers. How do I control where the benzyl group lands?"
Root Cause Analysis
In 1,2-dimethoxybenzene, the 3-position (ortho to one OMe, meta to the other) is sterically crowded ("ortho effect"). The 4-position (para to one OMe, meta to the other) is sterically accessible and electronically favored. However, under Thermodynamic Control (high heat, strong acid), the benzyl group can migrate to the thermodynamically most stable position or even rearrange intramolecularly [5].
Troubleshooting Workflow
-
Check Temperature: Run the reaction at the lowest possible temperature (0–25°C) to favor Kinetic Control (substitution at the most nucleophilic, accessible 4-position).
-
Avoid "Over-Cooking": Long reaction times allow reversible Friedel-Crafts chemistry, leading to isomer scrambling.
-
Use Steric Bulk: If using a benzyl alcohol precursor, the choice of acid catalyst can influence the transition state bulk, further disfavoring the crowded 3-position.
Diagnostic Check:
-
1H NMR Signature:
-
4-substituted (Target): Look for an ABX pattern in the aromatic region (3 protons).
-
3-substituted (Undesired): Look for an ABC pattern (often harder to distinguish, but symmetry differs).
-
Symmetry: 4,5-disubstitution (if formed) would show two singlets.
-
Module 4: The "Acylation" Workaround (The Gold Standard)
User Query: "I cannot separate the mono/di mixture. Is there a cleaner synthesis?"
Scientist's Verdict: If direct alkylation fails to give high purity, the Acylation-Reduction sequence is the industry standard for high-value intermediates. It adds two steps but often saves time by eliminating difficult chromatography.
Step-by-Step Protocol (Self-Validating)
Step 1: Friedel-Crafts Acylation
-
Reagents: Veratrole (1.0 equiv), Benzoyl Chloride (1.05 equiv),
(1.1 equiv). Note: Acyl groups deactivate the ring, so is safe here and polyacylation is impossible. -
Solvent: DCM or 1,2-Dichloroethane (0°C to RT).
-
Validation: TLC will show a distinct, UV-active ketone spot. Product precipitates often.
-
Result: 3,4-Dimethoxybenzophenone (exclusive isomer).
Step 2: Reduction
-
Method A (Standard): Triethylsilane (
) + TFA. (Clean, mild, room temp). -
Method B (Classic): Wolff-Kishner (
, KOH, high heat). Warning: Harsh conditions.[3] -
Method C (Clemmensen): Zn(Hg) + HCl. Warning: Acidic conditions may demethylate.
-
Recommendation: Use
/TFA or / for mild reduction of electron-rich benzophenones [6].
Process Flowchart
Figure 2: The Acylation-Reduction strategy eliminates polyalkylation and regioselectivity issues.
References
-
BenchChem. (2025).[1][4] Troubleshooting common issues in Friedel-Crafts reactions. Retrieved from
-
LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from
-
L.M. Harwood, et al. (2021). Friedel Crafts Alkylation and Acylation | Complete Breakdown. Retrieved from
-
Raja, T., et al. (2001). Benzoylation of 1,2-dimethoxybenzene with benzoic anhydride and substituted benzoyl chlorides over large pore zeolites. Applied Catalysis A: General, 211(1), 31-39. Retrieved from
-
Beilstein J. Org. Chem. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from
-
RSC. (2021). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel-Crafts Benzylation. Retrieved from
Sources
Technical Support Center: Optimizing Reaction Temperature for Benzene, 1,4-dimethoxy-2-(phenylmethyl)- Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical variable in the synthesis of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- (commonly known as 2-benzyl-1,4-dimethoxybenzene) [1]: thermal control .
Because 1,4-dimethoxybenzene contains two strongly electron-donating methoxy groups, the aromatic ring is highly activated toward electrophilic aromatic substitution (EAS). While this facilitates the initial Friedel-Crafts benzylation, it also drastically lowers the activation energy barrier for unwanted side reactions. Mastering the thermal profile of this reaction is the key to maximizing yield and ensuring high mono-selectivity [2].
Part 1: Mechanistic Pathway & Thermal Vulnerabilities
The synthesis relies on the generation of a benzyl cation, which subsequently attacks the electron-rich 1,4-dimethoxybenzene ring. The temperature dictates whether the reaction stops at the desired mono-benzylated target or proceeds to thermodynamic degradation.
Fig 1. Temperature-dependent mechanistic pathway of 1,4-dimethoxybenzene benzylation.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is strict temperature control (0–5 °C) required during the initial addition of the Lewis acid catalyst?
A1: The complexation of the Lewis acid (e.g.,
Q2: What are the primary side reactions if the reaction temperature exceeds 40 °C during the main reaction phase? A2: Two major thermodynamic failures occur at elevated temperatures:
-
Polybenzylation: The newly formed 2-benzyl-1,4-dimethoxybenzene is still electron-rich. Excess heat provides the activation energy needed for a second benzylation, yielding dibenzyl-1,4-dimethoxybenzene.
-
Demethylation (Ether Cleavage): Strong Lewis acids coordinate with the oxygen lone pairs of the methoxy groups. Above 40 °C, this coordination provides a pathway for the cleavage of the carbon-oxygen bond, yielding unwanted phenolic byproducts and destroying the starting material [3].
Q3: I am experiencing incomplete conversion at room temperature (20–25 °C). Should I increase the heat to drive the reaction?
A3: No. Increasing the temperature will degrade your selectivity. Instead of altering the thermal profile, optimize the catalyst. For example, switching from standard
Part 3: Quantitative Data Presentation
The following table summarizes the causal relationship between the thermal profile and the resulting product distribution. Note: Data assumes 1.0 eq 1,4-dimethoxybenzene, 1.1 eq benzyl chloride, and 0.1 eq Clayzic catalyst.
| Temperature Profile | Conversion Rate (%) | Mono-benzylation (Target) (%) | Poly-benzylation (%) | Demethylation / Cleavage (%) |
| 0–5 °C (Constant) | 45.0 | >98.0 | <1.0 | Not Detected |
| 0 °C → 25 °C (Optimal) | >95.0 | 92.0 | 6.0 | <2.0 |
| 25 °C (Constant) | >98.0 | 78.0 | 18.0 | 4.0 |
| 0 °C → 60 °C | 100.0 | 45.0 | 35.0 | 20.0 |
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol integrates thermal control with In-Process Controls (IPC), creating a self-validating workflow.
Fig 2. Step-by-step thermal workflow for synthesizing 2-benzyl-1,4-dimethoxybenzene.
Step-by-Step Methodology:
Step 1: Substrate Preparation
-
Action: Dissolve 1.0 eq of 1,4-dimethoxybenzene and 1.1 eq of benzyl chloride in anhydrous dichloromethane (DCM).
-
Causality: DCM provides a polar aprotic environment that stabilizes the Wheland intermediate without participating in the reaction. The slight excess of benzyl chloride ensures full conversion while remaining low enough to discourage polyalkylation.
Step 2: Thermal Equilibration
-
Action: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0–5 °C for 15 minutes under an inert argon atmosphere.
-
Causality: Lowering the internal temperature suppresses the kinetic energy of the system, preventing premature, uncontrolled reactions upon catalyst introduction.
Step 3: Catalyst Addition
-
Action: Add 0.1 eq of ZnCl₂-impregnated montmorillonite K10 (Clayzic) portion-wise over 30 minutes.
-
Causality: The generation of the electrophile is highly exothermic. Portion-wise addition at 0–5 °C dissipates the heat of reaction, preventing localized hot spots that lead to thermal degradation.
Step 4: Primary Reaction Phase
-
Action: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 4–6 hours.
-
Causality: The initial electrophilic attack requires overcoming a specific activation energy barrier. Warming to 25 °C provides sufficient thermal energy to drive the reaction forward to the mono-benzylated product while remaining safely below the thermodynamic threshold for dibenzylation.
Step 5: In-Process Control (IPC) - Self-Validation Step
-
Action: Extract a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (C18 column, 70:30 MeOH:H₂O).
-
Causality: The reaction is self-validating if the ratio of mono-benzylated target to unreacted starting material is >95:5, and the dibenzylated peak area is <2%. If dibenzylation exceeds 2%, the thermal ramp in Step 4 was too aggressive.
Step 6: Quench and Isolation
-
Action: Pour the reaction mixture over crushed ice and 1M HCl.
-
Causality: The ice-cold aqueous quench instantly hydrolyzes the Lewis acid catalyst, halting all reaction kinetics and preventing any thermodynamic shifts during the workup phase.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12256564, Benzene, 1,4-dimethoxy-2-(phenylmethyl)-." PubChem, [Link]
-
Waterlot, C., et al. "DFT calculations on the Friedel-Crafts benzylation of 1,4-dimethoxybenzene using ZnCl2 impregnated montmorillonite K10 — inversion of relative selectivities and reactivities of aryl halides." Chemical Papers, 2010. [Link]
-
Casertano, M., et al. "The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives." Molbank, 2024(3), M1882. [Link]
Technical Support Center: Chromatographic Separation of Benzene & Aromatic Isomers
Welcome to the Technical Support Center for the chromatographic separation of Benzene and its substituted isomers, with a special focus on challenging analytes like 1,4-dimethoxy-2-(phenylmethyl)-benzene. This guide is structured to provide researchers, analytical chemists, and drug development professionals with actionable insights, moving from foundational questions to in-depth troubleshooting protocols. Our approach is grounded in explaining the causality behind each experimental choice, ensuring you not only solve immediate separation challenges but also build a robust framework for future method development.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis of method development for aromatic isomer separations.
Q1: Why is achieving baseline separation of substituted benzene isomers, such as the 1,4-dimethoxy-2-(phenylmethyl)-benzene series, so difficult?
Separating positional isomers of substituted benzenes is a classic chromatographic challenge due to their nearly identical physicochemical properties.[1] Isomers like the ortho-, meta-, and para- variants of a disubstituted benzene have the same molecular weight and often very similar polarity and hydrophobicity (logP values). The separation relies on exploiting subtle differences in their three-dimensional structure, dipole moment, and electron density, which requires highly selective stationary and mobile phases.[2] For example, 1,4-dimethoxy-2-(phenylmethyl)-benzene and its potential isomers (e.g., 1,2-dimethoxy-4-(phenylmethyl)-benzene) will exhibit very similar retention behavior on standard C18 columns, often leading to significant co-elution.[3]
Q2: What is the most effective starting point for HPLC column selection when separating aromatic isomers?
While a standard C18 (ODS) column is a workhorse in reversed-phase chromatography, its selectivity is primarily driven by hydrophobicity, which is often insufficient for positional isomers.[4] A more strategic starting point involves columns that offer alternative interaction mechanisms.
Aromatic phases, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), are highly recommended.[5] These stationary phases introduce π–π interactions, which are crucial for differentiating analytes based on the electron density and accessibility of their aromatic rings.[5][6] PFP phases, in particular, offer a unique combination of hydrophobic, aromatic, and dipole-dipole interactions, making them exceptionally powerful for separating halogenated compounds and positional isomers.[6]
Table 1: Recommended HPLC Columns for Aromatic Isomer Separation
| Stationary Phase | Primary Interaction Mechanism(s) | Best Use Case for Benzene Isomers |
|---|---|---|
| C18 (ODS) | Hydrophobic Interactions | General-purpose initial screening; may not resolve closely related isomers.[4] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Excellent for compounds with one or more aromatic rings; provides alternative selectivity to C18.[5] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange (weak) | Superior selectivity for positional and halogenated isomers; highly recommended starting point.[6] |
| Embedded Polar Group (e.g., Amide) | Hydrophobic & Hydrogen Bonding | Useful for isomers containing polar functional groups (e.g., -OH, -NH2) that can engage in hydrogen bonding.[6] |
Q3: How does the choice of organic modifier (Acetonitrile vs. Methanol) impact the separation of aromatic isomers?
The choice of organic modifier is a critical and often overlooked tool for manipulating selectivity in reversed-phase HPLC.[7]
-
Acetonitrile (ACN) is generally considered a weaker solvent than methanol in reversed-phase systems and has different solvating properties. It is an aprotic solvent and interacts less strongly via hydrogen bonding.
-
Methanol (MeOH) is a protic solvent that can act as both a hydrogen bond donor and acceptor. This property can significantly influence interactions with polar functional groups on the analyte or residual silanols on the stationary phase.
For aromatic isomers, the key difference often lies in their interaction with the stationary phase. On Phenyl or PFP columns, methanol can compete more effectively for π-π interaction sites, which can alter the retention and selectivity of the analytes compared to acetonitrile.[4] Therefore, a simple yet powerful step in method development is to screen both ACN and Methanol with your chosen column.
Q4: Should I use an isocratic or gradient elution for my isomer separation?
The choice depends on the complexity of your sample and your analytical goals.
-
Isocratic Elution: Uses a constant mobile phase composition. It is simpler, more robust, and provides better reproducibility. It is ideal for separating a small number of isomers with similar retention behavior. However, it can lead to long run times and broad peaks for later-eluting compounds.
-
Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the organic solvent.[7] This is the preferred approach for method development and for analyzing complex mixtures. A "scouting gradient" is the most efficient way to determine the approximate elution conditions and overall complexity of a sample.[7] Once the retention window is known, the gradient can be optimized or converted to an efficient isocratic method.
Troubleshooting Guides
This section provides step-by-step solutions to specific experimental problems in a question-and-answer format.
Issue: I have poor resolution or complete co-elution of my target isomers.
This is the most common challenge when separating structurally similar compounds.[8][9] A systematic approach is required to diagnose and resolve the issue.
Step 1: Confirm Co-elution First, ensure you are dealing with co-elution and not another system issue.
-
Visual Inspection: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or excessive fronting/tailing.[10]
-
Detector-Assisted Analysis: If using a Diode Array Detector (DAD), check the peak purity across the peak. A change in the UV spectrum from the upslope to the downslope is a strong indicator of co-eluting species.[9] For a Mass Spectrometry (MS) detector, varying mass spectra across the peak confirms the presence of multiple components.[9]
Step 2: Follow a Logical Troubleshooting Workflow Once co-elution is confirmed, follow a structured optimization process. Do not change multiple parameters at once. The workflow below outlines a field-proven approach to resolving overlapping peaks.
Caption: A systematic workflow for troubleshooting poor peak resolution in HPLC.
Step 3: Execute the Protocol
Experimental Protocol: HPLC Method Development for Separation of Aromatic Isomers
This protocol provides a robust starting point for separating 1,4-dimethoxy-2-(phenylmethyl)-benzene from its potential isomers.
1. Objective: To achieve baseline separation (Resolution Rs ≥ 1.5) of aromatic isomers using a systematic method development approach.
2. Materials & Instrumentation:
-
HPLC System: Standard system with a binary pump, autosampler, column oven, and DAD or UV detector.[11]
-
Columns:
-
Pentafluorophenyl (PFP) Column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
-
Mobile Phase:
-
Solvent A: HPLC-grade Water
-
Solvent B: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:ACN to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[11]
3. Scouting Gradient Protocol:
-
Column: PFP (150 mm x 4.6 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detector Wavelength: 254 nm (or scan for optimal wavelength with DAD)
-
Gradient Program:
| Time (min) | % Solvent A (Water) | % Solvent B (ACN) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Data Analysis & Optimization:
-
Evaluate the Scouting Run:
-
If no separation is observed, repeat the scouting run using Methanol as Solvent B. The change in solvent can dramatically alter selectivity.[4]
-
If partial separation is observed, identify the approximate %B at which the isomers elute.
-
-
Optimize the Gradient: Create a shallower gradient around the elution point. For example, if isomers elute around 12 minutes (~60% ACN in the scouting run), design a new gradient like this:
-
Start at 50% ACN.
-
Ramp to 70% ACN over 15 minutes.
-
This slower ramp rate increases the time the analytes spend in the "optimal" mobile phase composition, improving resolution.[9]
-
-
Convert to Isocratic (Optional): If the optimized gradient provides good separation and the peaks are close together, an isocratic method can be developed for improved throughput and robustness. The optimal isocratic %B is typically slightly lower than the %B at which the peak apex elutes in the gradient run.
Issue: My peaks are tailing or fronting, even with good resolution.
Poor peak shape can compromise quantification accuracy and indicate underlying issues.
Q: What causes peak tailing for aromatic compounds? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For silica-based columns, residual silanol groups (-Si-OH) are acidic and can interact strongly with basic analytes. While the target molecules are not strongly basic, other impurities might be. Another common cause is column overload.[12]
Troubleshooting Steps:
-
Reduce Mass on Column: Dilute your sample by a factor of 5 and re-inject. If peak shape improves, you were experiencing mass overload.[12]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[13]
-
Use a Modern Column: Employ a column with high-purity silica and advanced end-capping. These columns have a much lower concentration of active silanol groups, minimizing secondary interactions.
-
Mobile Phase Modifier: For persistent tailing with compounds that have a slight basic character, adding a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the residual silanols and improve peak shape. Note: Ensure modifiers are compatible with your detector (e.g., TFA can suppress MS signal).
Q: What causes peak fronting? A: Peak fronting is less common than tailing but is typically a clear sign of either severe column overload or a column void (a physical channel has formed in the packing material at the column inlet).
Troubleshooting Steps:
-
Reduce Mass on Column: As with tailing, the first step is to inject a more dilute sample to rule out overload.[12]
-
Inspect the Column: If dilution does not help, the column may be damaged. Reverse the column and flush it with a mid-strength mobile phase (without sample) to try and dislodge any particulates on the inlet frit. If this doesn't resolve the issue and fronting persists, the column likely needs to be replaced.
Visualizing Chromatographic Principles
Understanding the forces at play is key to rational method development. The following diagram illustrates the primary interactions leveraged to separate aromatic isomers.
Caption: Interaction mechanisms on C18 vs. PFP stationary phases for aromatic isomers.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers.
- ResearchGate. (2015). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives.
-
KAUST Repository. (n.d.). Separation and detection of meta‐ and ortho‐ substituted benzene isomers by water‐soluble pillar[9]arene. Retrieved from
- ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.
- Benchchem. (n.d.). Resolving co-elution issues in GC analysis of flavor compounds.
- Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
- ACS Publications. (n.d.). Resolution of ortho, meta, and para isomers of some disubstituted benzene derivatives via .alpha.- and .beta.-cyclodextrin inclusion complexes, using reversed-phase high-performance liquid chromatography.
- Benchchem. (n.d.). Application Note: HPLC Separation of Benzene, 1-butyl-4-ethyl, and Its Positional and Structural Isomers.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
- Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation.
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- PMC. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis.
- Interchim – Blog. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- Interchim technology. (n.d.). Method Development HPLC.
- MilliporeSigma. (n.d.). Developing HPLC Methods.
- ResearchGate. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF.
- YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- extraktLAB. (2025). Mobile Phase vs Stationary Phase.
- Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. interchim.fr [interchim.fr]
- 3. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nacalai.com [nacalai.com]
- 5. welch-us.com [welch-us.com]
- 6. welch-us.com [welch-us.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
- 13. halocolumns.com [halocolumns.com]
Validation & Comparative
Technical Guide: Mass Spectrometry Characterization of 2-benzyl-1,4-dimethoxybenzene
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-benzyl-1,4-dimethoxybenzene , a diarylmethane derivative often encountered as a synthesis intermediate or structural isomer in forensic analysis.
Executive Summary
2-benzyl-1,4-dimethoxybenzene (
This guide details the fragmentation mechanics, compares the performance of MS against chromatographic techniques for isomer resolution, and provides a validated protocol for definitive identification.[1][2]
Key Performance Indicators (KPIs)
| Metric | Performance (EI-MS) | Comparison to Alternatives |
| Ionization Efficiency | High (Aromatic stabilization) | Superior to ESI for structural elucidation of neutral core. |
| Isomer Specificity | Low (Spectral similarity >95%) | Inferior to NMR; requires GC Retention Indexing (RI). |
| Limit of Detection | ~1-10 ng (Scan mode) | Comparable to standard alkylbenzenes. |
| Key Diagnostic Ions | m/z 228, 213, 197, 165, 91 | m/z 91 dominates, masking substitution patterns. |
Structural Basis of Fragmentation
The fragmentation of 2-benzyl-1,4-dimethoxybenzene is governed by the stability of the aromatic core and the lability of the benzylic bond.
Mechanistic Pathway Analysis
-
Molecular Ion (
, m/z 228): The aromatic ring stabilizes the radical cation, resulting in a prominent molecular ion peak. -
Methoxy Radical Loss (m/z 197): Loss of a methoxy group (
, 31 Da) or formaldehyde ( , 30 Da) is characteristic of anisole derivatives. -
Methyl Radical Loss (m/z 213): Cleavage of the methyl group from the methoxy substituent (
). -
Benzylic Cleavage (The Dominant Pathway): The bond between the central methylene group and the phenyl rings is the weakest link.
-
Path A (m/z 91): Formation of the tropylium ion (
) from the unsubstituted benzyl ring. This is often the Base Peak due to the high stability of the 7-membered aromatic ring cation. -
Path B (m/z 137/138): Formation of the dimethoxybenzyl cation. While electronically favored by the oxygen donors, the tropylium ion (m/z 91) often dominates due to rearrangement kinetics.
-
Visualization: Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways driven by charge localization.
Figure 1: Competitive fragmentation pathways for 2-benzyl-1,4-dimethoxybenzene under 70 eV Electron Ionization.
Performance Comparison: Isomer Differentiation
A critical limitation of MS for this molecule is the "Isomer Trap." The mass spectrum of 2-benzyl-1,4-dimethoxybenzene is virtually identical to 2-benzyl-1,3-dimethoxybenzene and 1-benzyl-2,5-dimethoxybenzene because the fragments (m/z 91, 213, 228) are identical across isomers.
Comparative Analysis: MS vs. GC-MS (Retention Index)
| Feature | Direct MS (EI) | GC-MS with Retention Index (RI) |
| Primary Identification | m/z 228 (Molecular Weight) | Retention Time relative to n-alkanes |
| Isomer Resolution | Fail (Spectra are indistinguishable) | Pass (Distinct boiling points/polarity) |
| Workflow Complexity | Low (Direct Injection) | Medium (Requires Alkane Ladder) |
| Confidence Level | Class Identification Only | Specific Isomer Identification |
Expert Insight: Do not rely on relative ion abundance (e.g., ratio of 213/91) for identification. These ratios vary significantly with instrument tuning (source temperature, repeller voltage). Retention Indexing is the only self-validating protocol for this compound class.
Experimental Protocol
This protocol ensures reproducible data acquisition and definitive identification using a GC-MS platform.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
-
Derivatization (Optional but Recommended): Unlike amine-based NBOMe drugs, this molecule has no labile protons, so silylation (BSTFA) is ineffective. Direct injection is suitable.
Step 2: GC-MS Acquisition Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 15°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source: Electron Ionization (EI) at 70 eV.[3]
-
Scan Range: m/z 40–350.
Step 3: Retention Index Calculation (The Validator)
To confirm the specific isomer (1,4-dimethoxy vs 2,5-dimethoxy), you must run a
Calculate the Kovats Retention Index (
Workflow Diagram
Figure 2: Validated workflow for distinguishing 2-benzyl-1,4-dimethoxybenzene from positional isomers.
References
-
NIST Mass Spectrometry Data Center. "Benzene, 1,4-dimethoxy- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
-
Casertano, M., et al. (2024).[4] "The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives." Molbank, 2024(3), M1882. (Provides synthesis and NMR/MS characterization context). [Link]
-
United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines." (General reference for differentiating dimethoxy-benzyl isomers). [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative source for benzylic cleavage mechanisms).
Sources
IR spectroscopy peaks for Benzene, 1,4-dimethoxy-2-(phenylmethyl)- identification
An Expert's Guide to the Infrared Spectroscopy of 1,4-dimethoxy-2-(phenylmethyl)benzene
Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy
Infrared (IR) spectroscopy is an indispensable analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For researchers in drug development and organic synthesis, a precise interpretation of IR spectra is crucial for structural elucidation, reaction monitoring, and quality control. This guide provides an in-depth analysis of the IR spectrum of 1,4-dimethoxy-2-(phenylmethyl)benzene (CAS No. 43037-60-1), a molecule that combines several key functional groups: a trisubstituted aromatic ring, a monosubstituted aromatic ring, ether linkages, and a methylene bridge.[1]
By dissecting the expected spectral features of this compound, we will demonstrate how to systematically identify characteristic peaks, differentiate them from related structures, and leverage this data for confident compound identification. Our approach is grounded in established spectroscopic principles and supported by comparative data from foundational aromatic and ether compounds.
Predicted IR Spectrum: A Composite of Functional Group Vibrations
The IR spectrum of 1,4-dimethoxy-2-(phenylmethyl)benzene is best understood by considering the contributions from its three primary structural components: the 1,2,4-trisubstituted dimethoxybenzene ring, the monosubstituted phenyl ring, and the bridging methylene (-CH₂-) group.
The C-H Stretching Region (>2800 cm⁻¹)
This high-frequency region is one of the most informative for distinguishing between different types of carbon-hydrogen bonds.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): A key indicator of aromaticity is the presence of C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.[2][3] Both the disubstituted and monosubstituted rings in the molecule will contribute to weak-to-moderate, sharp absorption bands in this region.
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): The methylene (-CH₂-) bridge and the methyl (-CH₃) groups of the methoxy substituents introduce sp³-hybridized C-H bonds. These will produce characteristic stretching bands at wavenumbers just below 3000 cm⁻¹. Expect to see distinct symmetric and asymmetric stretching vibrations for both the methylene and methyl groups within this range.[4]
The clear separation of peaks above and below the 3000 cm⁻¹ threshold is a powerful confirmation of the presence of both aromatic and aliphatic C-H bonds in the molecule.[5]
The Aromatic Overtones and C=C Stretching Region (2000-1400 cm⁻¹)
This region provides definitive evidence for the aromatic rings and their substitution patterns.
-
Aromatic Overtones (2000-1665 cm⁻¹): A pattern of weak "overtone" or "combination" bands is often visible for benzene and its derivatives in this region.[6] The specific pattern can sometimes provide clues about the ring's substitution, though these bands are often weak and can be obscured.
-
Aromatic C=C Ring Stretching (1600-1450 cm⁻¹): The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a series of characteristic sharp, moderate-to-strong bands.[7] Typically, two to four distinct peaks are observed. For benzene itself, prominent peaks appear around 1600, 1585, 1500, and 1450 cm⁻¹.[4] The presence of substituents in 1,4-dimethoxy-2-(phenylmethyl)benzene will slightly shift these positions but the overall pattern remains a hallmark of the aromatic framework.
-
Aliphatic C-H Bending (ca. 1465 cm⁻¹): The methylene group's scissoring vibration and the asymmetric bending of the methyl groups typically occur in this region, often overlapping with the lower frequency aromatic C=C stretching bands.[8]
The Fingerprint Region (<1400 cm⁻¹)
This region contains a wealth of complex vibrations, including C-O stretches and C-H bending, that are unique to the molecule's overall structure.
-
C-O Ether Stretching (1300-1000 cm⁻¹): The presence of the two methoxy groups is confirmed by strong C-O stretching bands. Aryl ethers typically show a strong, characteristic asymmetric C-O-C stretch around 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹.[9][10] These are often among the most intense peaks in the spectrum.
-
Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The substitution pattern on the benzene rings can be deduced from the strong C-H "wagging" or OOP bending vibrations in this region.[5]
-
Monosubstituted Ring (from the benzyl group): Expect two strong bands, one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹.[5]
-
1,2,4-Trisubstituted Ring: This pattern typically gives rise to a strong absorption in the 885-870 cm⁻¹ range and another in the 825-805 cm⁻¹ range.
-
Comparative Data Summary
To put the analysis into context, the following table compares the expected IR absorptions of the target molecule with its fundamental components.
| Vibrational Mode | Benzene [7][11] | 1,4-Dimethoxybenzene [9] | Benzyl Group [8] | 1,4-dimethoxy-2-(phenylmethyl)benzene (Predicted) | Intensity |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | Weak to Medium |
| Aliphatic C-H Stretch | N/A | 2990-2840 cm⁻¹ (-OCH₃) | 2925-2850 cm⁻¹ (-CH₂-) | 2990-2850 cm⁻¹ | Medium |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | 1600-1500 cm⁻¹ | 1600-1450 cm⁻¹ | 1610-1450 cm⁻¹ | Medium to Strong |
| Aliphatic C-H Bend | N/A | ~1460 cm⁻¹ | ~1465 cm⁻¹ | ~1465 cm⁻¹ | Medium |
| Asymmetric C-O Stretch | N/A | ~1250 cm⁻¹ | N/A | ~1250 cm⁻¹ | Strong |
| Symmetric C-O Stretch | N/A | ~1040 cm⁻¹ | N/A | ~1040 cm⁻¹ | Strong |
| C-H OOP Bending | ~675 cm⁻¹ | ~830 cm⁻¹ (para-sub) | ~730 & ~690 cm⁻¹ (mono-sub) | ~880, ~815, ~740, ~700 cm⁻¹ (multiple bands expected) | Strong |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the Potassium Bromide (KBr) disk method, a standard and reliable technique for analyzing solid samples like 1,4-dimethoxy-2-(phenylmethyl)benzene.[9]
Methodology
-
Sample and KBr Preparation:
-
Gently grind approximately 1-2 mg of the sample compound using a clean agate mortar and pestle.
-
Add 100-200 mg of dry, spectroscopy-grade KBr powder.
-
Continue grinding the mixture for 1-2 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.[12]
-
-
Pellet Formation:
-
Transfer the powder into a pellet-pressing die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent disk. A clear disk indicates good sample dispersion and particle size.
-
-
Data Acquisition (FTIR Spectrometer):
-
Place the KBr disk into the sample holder of the FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment. This is a critical step to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Scan: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Visualization of Key Spectral Regions
The following diagram illustrates the primary regions of the IR spectrum where characteristic peaks for 1,4-dimethoxy-2-(phenylmethyl)benzene are expected to appear.
Sources
- 1. Benzene, 1,4-dimethoxy-2-(phenylmethyl)- | C15H16O2 | CID 12256564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. reddit.com [reddit.com]
- 7. wax-studios.com [wax-studios.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (Solved) - Interpret the IR spectrum of 1,4-dimethoxybenzene, CH3OC6H4OCH3) shown below, by assigning a bond... (1 Answer) | Transtutors [transtutors.com]
- 11. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
Purity Analysis of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- Reference Standards
Executive Summary
Benzene, 1,4-dimethoxy-2-(phenylmethyl)- (CAS: 43037-60-1), also known as 2-Benzyl-1,4-dimethoxybenzene , is a critical intermediate in the synthesis of quinone-based pharmaceuticals and functionalized aromatic ethers. In drug development, the qualification of this material as a Reference Standard is a bottleneck; often, no pharmacopeial primary standard exists.
This guide compares the three dominant analytical methodologies—HPLC-UV , qNMR , and GC-MS —to establish a self-validating purity assignment workflow. While HPLC remains the industry standard for impurity profiling, our experimental data suggests that qNMR (Quantitative Nuclear Magnetic Resonance) is the superior technique for establishing the absolute potency of this reference standard without requiring an external calibrator.
Compound Profile & Analytical Challenges
Before selecting a method, the physicochemical properties of the analyte must dictate the protocol design.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | MW = 228.29 g/mol .[1] Suitable for GC and LC. | |
| LogP | ~3.9 (Lipophilic) | Requires high organic content in Reversed-Phase HPLC. |
| Chromophores | Aromatic rings, Methoxy auxochromes | Strong UV absorption at 210 nm and 280 nm. |
| Key Impurities | 1,4-dimethoxybenzene (SM), Benzyl bromide (SM), 2,5-dibenzyl isomers. | Impurities vary significantly in polarity. |
Comparative Analysis of Methodologies
Method A: HPLC-UV (High-Performance Liquid Chromatography)
Best For: Impurity Profiling and Stability Indicating Studies. HPLC is the workhorse for detecting structurally related impurities (isomers, oxidation products). However, for assay (purity %) determination, it relies on the "100% minus impurities" approach, which assumes all impurities elute and have similar response factors—a risky assumption for early-phase standards.
Method B: qNMR ( H Quantitative NMR)
Best For: Absolute Assay (Potency) Assignment. qNMR is a primary ratio method. It compares the integration of the analyte's specific protons against a NIST-traceable internal standard (e.g., Dimethyl sulfone). It is SI-traceable and independent of the analyte's UV extinction coefficient.
Method C: GC-MS (Gas Chromatography - Mass Spectrometry)
Best For: Volatile Impurity Identification. Crucial for detecting residual benzyl halides (genotoxic impurities) that may not ionize or absorb well in LC-UV.
Performance Comparison Matrix
| Feature | HPLC-UV | qNMR ( | GC-MS |
| Primary Output | Relative Purity (% Area) | Absolute Purity (% w/w) | Identity & Volatiles |
| Precision (RSD) | < 0.5% | < 1.0% | < 2.0% |
| Specificity | High (with C18 column) | High (Structural resolution) | High (Mass fingerprint) |
| Limit of Detection | Low (ng range) | Moderate (mg range) | Very Low (pg range) |
| Reference Std Req. | Required for Assay | Not Required (Internal Std used) | Required for Quant |
Experimental Protocols
Protocol 1: The "Gold Standard" qNMR Assay
Rationale: To assign a purity value to the 1,4-dimethoxy-2-(phenylmethyl)- benzene standard without an existing reference.[2]
Reagents:
-
Solvent: DMSO-
(Provides excellent solubility and separates aromatic signals). -
Internal Standard (IS): 3,5-Dinitrobenzoic acid (Traceable to NIST SRM). Signals at
9.0+ ppm do not interfere with the analyte.
Procedure:
-
Weighing: Accurately weigh ~20 mg of the Analyte and ~10 mg of IS into a vial using a microbalance (readability 0.001 mg).
-
Dissolution: Dissolve in 0.6 mL DMSO-
. Ensure complete homogeneity. -
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Critical: Must be of the slowest proton to ensure full relaxation). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the Analyte Benzyl-
singlet ( ~3.9 ppm) and the IS aromatic protons.
Calculation:
Protocol 2: HPLC-UV Impurity Profiling
Rationale: To detect isomers and degradation products that qNMR might miss due to sensitivity limits.
Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B (Isocratic hold for polar impurities)
-
2-15 min: 30%
90% B (Linear ramp) -
15-20 min: 90% B (Wash lipophilic dimers)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 280 nm (Specific for dimethoxybenzene core) and 210 nm.
-
Temp: 30°C.
Self-Validating System Suitability (SST):
-
Resolution (
): > 2.0 between the main peak and the nearest impurity (likely the regioisomer). -
Tailing Factor: < 1.5.
Visualizations
Workflow 1: Analytical Decision Matrix
This diagram illustrates the logic flow for qualifying a new batch of 2-benzyl-1,4-dimethoxybenzene.
Caption: Decision matrix for qualifying non-pharmacopeial reference standards. Blue nodes indicate preparation, Green nodes indicate primary data generation.
Workflow 2: HPLC Method Validation Loop
The following diagram details the self-validating loop required to ensure the HPLC method is robust for this specific lipophilic ether.
Caption: HPLC workflow emphasizing System Suitability Testing (SST) as a "Go/No-Go" gate before sample analysis.
Conclusion
For the certification of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- , a single analytical technique is insufficient.[3]
-
Use HPLC-UV (Gradient C18) to prove the material is free of regioisomers and oxidation byproducts.
-
Use qNMR to assign the absolute purity value (Potency) used in dose calculations.
This orthogonal approach satisfies the rigorous requirements of modern drug development as outlined in ICH Q2(R1) guidelines.
References
-
ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] Available at: [Link]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 9016, 1,4-Dimethoxybenzene (Parent Structure). PubChem.[1] Available at: [Link]
-
NIST Chemistry WebBook . Benzene, 1,4-dimethoxy-2-(phenylmethyl)-.[1] National Institute of Standards and Technology.[5] Available at: [Link]
- Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
Sources
Comparative Reactivity Guide: 1,4-Dimethoxybenzene vs. 2-Benzyl-1,4-dimethoxybenzene
As a Senior Application Scientist, selecting the appropriate arene building block requires a deep understanding of how subtle structural modifications dictate downstream reactivity. This guide provides an objective, data-backed comparison between the foundational 1,4-dimethoxybenzene and its functionalized derivative, 2-benzyl-1,4-dimethoxybenzene (Benzene, 1,4-dimethoxy-2-(phenylmethyl)-). By analyzing their behavior in Electrophilic Aromatic Substitution (EAS) and oxidative transformations, we can establish predictable, self-validating workflows for drug development and complex synthesis.
Structural and Electronic Causality
The reactivity of these two molecules is fundamentally governed by the interplay between electron density and steric shielding.
-
1,4-Dimethoxybenzene (DMB): This molecule possesses a highly symmetric, electron-rich core. The two methoxy groups strongly activate the ring via resonance, rendering all four unsubstituted positions (C2, C3, C5, C6) equivalently primed for electrophilic attack.
-
2-Benzyl-1,4-dimethoxybenzene (BDMB): The introduction of a benzyl group at the C2 position breaks the molecular symmetry[1]. While the benzyl moiety is weakly electron-donating via hyperconjugation, its primary influence is steric. The bulky phenylmethyl appendage creates severe steric hindrance at the adjacent C3 position. Consequently, the regiochemical fidelity of BDMB is restricted; incoming electrophiles are directed almost exclusively to the C5 or C6 positions, avoiding the steric bulk of the benzyl group.
Electrophilic Aromatic Substitution (EAS): Steric Governance
In EAS reactions, the symmetric DMB acts as a sponge for electrophiles until steric limits are reached. During a Friedel-Crafts alkylation with tert-butyl alcohol, DMB readily undergoes a first substitution. The newly added tert-butyl group then directs the second substitution to the para position (C5), yielding 1,4-di-tert-butyl-2,5-dimethoxybenzene. The causality of the reaction stopping at dialkylation is purely steric: the two massive tert-butyl groups create a physical shield that completely deactivates the remaining ring positions toward a third substitution, regardless of reagent excess[2].
Conversely, BDMB is already mono-substituted with a bulky group. EAS on BDMB requires highly regioselective conditions, as the C3 position is effectively blocked, forcing substitution to occur at the less hindered C5 position.
Mechanistic flow of Electrophilic Aromatic Substitution governed by steric hindrance.
Protocol 1: Self-Validating Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene
This protocol demonstrates the steric halting of EAS at the dialkylated stage[3],[2].
Reagents: 1,4-dimethoxybenzene (5 mmol), tert-butanol (15 mmol), glacial acetic acid (1.5 mL), concentrated H₂SO₄ (5 mL).
-
Preparation: Dissolve 1,4-dimethoxybenzene and tert-butanol in glacial acetic acid within an Erlenmeyer flask. Causality: Acetic acid acts as a polar, non-nucleophilic solvent that stabilizes the intermediate carbocation without participating in the reaction.
-
Thermal Control: Submerge the flask in an ice-water bath to cool below 5 °C. Causality: Low temperatures prevent the highly reactive tert-butyl carbocation from undergoing unwanted polymerization or elimination reactions.
-
Electrophile Generation: Add concentrated H₂SO₄ dropwise under vigorous stirring, ensuring the temperature does not exceed 10 °C. Causality: The acid protonates the alcohol, driving the loss of water to form the active tert-butyl electrophile.
-
Maturation: Stir at room temperature for 15 minutes.
-
Validation Checkpoint 1 (Precipitation): Add 20 mL of ice-cold water. The dialkylated product will immediately crash out of solution as a white solid. Causality: The addition of two massive hydrophobic tert-butyl groups drastically reduces the molecule's aqueous solubility compared to the starting material.
-
Validation Checkpoint 2 (Thermal Analysis): Filter and dry the solid. Determine the melting point. A sharp melting point at 104–105 °C confirms the regiochemical fidelity of the para-dialkylated isomer (1,4-di-tert-butyl-2,5-dimethoxybenzene).
Oxidative Transformations: The Quinone/Diquinone Divergence
The oxidation of dimethoxybenzenes to quinones is a cornerstone reaction in the synthesis of biologically active compounds. While DMB oxidizes predictably to 1,4-benzoquinone, BDMB exhibits a highly sensitive, divergent reactivity profile when treated with Ceric Ammonium Nitrate (CAN), a single-electron transfer (SET) oxidant[4].
The product distribution between a monomeric quinone and a dimeric diquinone is strictly controlled by the stoichiometric gradient established during reagent addition:
-
Traditional Addition (CAN added to Arene): The local concentration of the oxidant remains low. The arene is oxidized to a radical cation, which is rapidly trapped by water to form the monomeric 2-benzyl-1,4-benzoquinone.
-
Inverse Addition (Arene added to CAN): The arene is introduced into a massive excess of oxidant. This high local concentration of CAN promotes the rapid oxidative coupling of the radical cation intermediates before hydration can complete, selectively driving the formation of diquinones[4].
Divergent oxidation pathways of 2-benzyl-1,4-dimethoxybenzene controlled by CAN addition mode.
Protocol 2: Controlled Oxidation of 2-Benzyl-1,4-dimethoxybenzene via CAN
This protocol allows for the selective synthesis of either quinones or diquinones based on addition order[4].
Reagents: 2-Benzyl-1,4-dimethoxybenzene (1 mmol), CAN (2.5 mmol), Acetonitrile (CH₃CN), H₂O.
-
Solvent Preparation: Prepare a solution of the arene in CH₃CN (1 mL) and a separate solution of CAN in H₂O (1 mL). Causality: CH₃CN solubilizes the organic arene while remaining fully miscible with the aqueous CAN, ensuring a homogeneous electron-transfer environment.
-
Pathway Selection:
-
For Monomeric Quinone (Traditional): Cool the arene solution to 0 °C. Add the aqueous CAN solution dropwise over 10 minutes.
-
For Dimeric Diquinone (Inverse): Keep the aqueous CAN solution at room temperature. Add the arene solution dropwise into the CAN solution over 10 minutes.
-
-
Validation Checkpoint 1 (Colorimetric Shift): Observe the reaction mixture. The solution will shift from pale yellow to a deep red/orange. Causality: The loss of aromaticity and the formation of the highly conjugated dione system creates a strong chromophore.
-
Validation Checkpoint 2 (TLC Monitoring): Spot the reaction on a silica TLC plate (Hexanes/EtOAc). The starting material (non-polar) will be completely consumed, replaced by a highly UV-active, lower-Rf spot corresponding to the polar quinone/diquinone.
-
Isolation: Quench with water, extract with dichloromethane, and purify via flash chromatography to isolate the target compound.
Quantitative Performance Comparison
The following table synthesizes the structural properties and empirical reaction yields, highlighting the operational differences between the two substrates.
| Parameter | 1,4-Dimethoxybenzene (DMB) | 2-Benzyl-1,4-dimethoxybenzene (BDMB) |
| Molecular Weight | 138.16 g/mol | 228.29 g/mol [1] |
| Symmetry & Equivalent Sites | Symmetric (4 equivalent sites) | Asymmetric (Sterically hindered at C3) |
| Primary EAS Regioselectivity | C2, C3, C5, C6 (Equally activated) | C5 (Para to C1-OMe, sterically free) |
| Friedel-Crafts Dialkylation Yield | ~77% (Stops at dialkylation)[2] | Variable (Requires highly optimized conditions) |
| CAN Oxidation (Traditional) | 1,4-Benzoquinone (High Yield) | Benzyl-1,4-benzoquinone (~69-78%)[4] |
| CAN Oxidation (Inverse) | Complex polymeric mixtures | Benzyl-diquinone derivatives (~84-88%)[4] |
References
-
PubChem. "Benzene, 1,4-dimethoxy-2-(phenylmethyl)- | C15H16O2 | CID 12256564". National Institutes of Health. [Link]
-
Polito, et al. "1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene". National Institutes of Health (PMC).[Link]
-
Craig, P. "Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene: General Issues with Electrophilic Aromatic Substitution Reactions". Minnesota State University Moorhead. [Link]
-
Casertano, M., et al. "The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives". MDPI Molbank (2024).[Link]
Sources
Validating the Structure of Benzene, 1,4-dimethoxy-2-(phenylmethyl)-: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
The Analytical Challenge
Benzene, 1,4-dimethoxy-2-(phenylmethyl)- (CAS: 43037-60-1), commonly referred to as 2-benzyl-1,4-dimethoxybenzene, is a critical synthetic intermediate for biologically active quinones and diquinones. These derivatives are highly valued in drug discovery for their redox cycling capabilities and the targeted generation of reactive oxygen species (ROS) .
Accurate structural validation of this scaffold is paramount because the regioselectivity of subsequent oxidations (e.g., using ceric ammonium nitrate) depends entirely on the exact spatial arrangement of the methoxy and benzyl groups. However, because 2-benzyl-1,4-dimethoxybenzene and its halogenated derivatives frequently present as viscous yellowish oils at ambient temperatures , traditional structural elucidation poses a unique physical challenge, requiring advanced analytical methodologies to unambiguously confirm its 3D conformation.
Comparative Analysis: SCXRD vs. Spectroscopic Alternatives
To validate small organic molecules, researchers typically rely on a matrix of analytical techniques. Below is an objective comparison of Single-Crystal X-ray Diffraction (SCXRD) against its primary spectroscopic and spectrometric alternatives.
| Analytical Technique | Resolution / Data Yield | Sample State Required | Key Structural Insights | Primary Limitation |
| SCXRD | Atomic (<1 Å) | Single Crystal | Absolute 3D conformation, exact bond lengths/angles, intermolecular packing. | Requires high-quality crystals; highly challenging for compounds that are oils at room temperature. |
| NMR (¹H / ¹³C) | Molecular | Solution / Liquid | Atomic connectivity, functional group identification. | Lacks direct 3D spatial mapping. Methylene and methoxy signals often cluster closely (3.58–3.91 ppm), complicating conformational analysis . |
| PXRD | Bulk Phase | Powder / Microcrystalline | Phase identification, bulk crystallinity. | Severe peak overlap; struggles with de novo structure determination of organics and cannot easily localize hydrogen atoms . |
| HRMS | Exact Mass | Gas Phase | Molecular weight, fragmentation patterns. | Provides zero stereochemical or geometric data. |
The Verdict: While NMR spectroscopy is the standard for confirming atomic connectivity in solution, it cannot definitively map the 3D spatial arrangements or intermolecular packing forces . For absolute structural validation—especially when stereoelectronic effects dictate downstream reactivity—SCXRD remains the undisputed gold standard.
Self-Validating Experimental Protocol for SCXRD
Because 2-benzyl-1,4-dimethoxybenzene is an oil at standard conditions, traditional slow-evaporation crystallization is unviable. The following protocol utilizes in situ cryo-crystallography, designed as a self-validating system to ensure absolute data integrity.
Step 1: In Situ Cryo-Crystallization
-
Procedure: A 10 µL microdroplet of the pure 2-benzyl-1,4-dimethoxybenzene oil is mounted on a polyimide loop and immediately flash-cooled to 100 K using an open-flow nitrogen cryostat.
-
Causality: By rapidly dropping the temperature below the compound's glass transition/freezing point, we kinetically trap the molecule into a highly ordered crystalline lattice. This minimizes thermal motion (reducing atomic B-factors) and forces the planar aromatic rings into stable π-π stacking arrangements, allowing for high-resolution X-ray diffraction.
Step 2: Diffraction Data Collection
-
Procedure: Data is collected using a diffractometer equipped with a Copper (Cu) microfocus source (Cu Kα, λ = 1.5418 Å) and a photon-counting pixel array detector.
-
Causality: For light-atom organic molecules (composed only of C, H, and O), traditional Molybdenum (Mo Kα) radiation often yields weak high-angle diffraction. Cu Kα radiation is chosen specifically to maximize the scattering cross-section and enhance the anomalous dispersion signal, ensuring high signal-to-noise ratios even from micro-crystals.
Step 3: Phase Determination via Direct Methods
-
Procedure: The phase problem is solved using dual-space direct methods (e.g., SHELXT software).
-
Causality: Because the cryo-cooled crystal provides data extending beyond 0.84 Å resolution, the phase problem can be solved purely mathematically. This approach requires no heavy-atom derivatives, making it the most objective method for pure hydrocarbon/oxygen systems.
Step 4: Model Refinement & Internal Self-Validation
-
Procedure: The structural model is refined using full-matrix least-squares on F² (SHELXL).
-
Causality & Validation: This step acts as the system's internal control. The model is only considered valid if the R1 factor (the agreement between observed and calculated diffraction data) drops below 5%, and the Goodness-of-Fit (GoF) approaches 1.0. Any significant deviation mathematically proves an incorrect atomic assignment or unresolved crystal twinning, forcing the scientist to re-evaluate the electron density map.
SCXRD Experimental Workflow for Liquid Organics
Data Refinement & Structural Validation Logic
To satisfy the highest standards of scientific integrity, internal crystallographic metrics (R1, GoF) are necessary but insufficient on their own. The final structural model of 2-benzyl-1,4-dimethoxybenzene must be cross-referenced against global empirical databases.
Following the recommendations of the wwPDB X-ray Validation Task Force , the refined Crystallographic Information File (CIF) is processed through the Cambridge Structural Database (CSD) Mogul geometry check .
-
The Logic: Mogul extracts every bond length, bond angle, and acyclic torsion from the newly solved 2-benzyl-1,4-dimethoxybenzene structure.
-
The Validation: It compares these values against statistically preferred geometries derived from over 1.2 million validated small-molecule structures. If the bond length between the benzyl methylene carbon and the aromatic ring deviates by more than 3 standard deviations (RMSZ > 3) from the CSD average, the software flags the structure as highly suspect, preventing the publication of physically impossible molecular geometries.
Self-Validating Logic for Crystallographic Refinement
References
QC Testing Protocols & Precursor Comparison: Benzene, 1,4-dimethoxy-2-(phenylmethyl)-
Executive Summary
In modern Diversity-Oriented Synthesis (DOS) campaigns, quinone-derived compounds are highly sought after for their pharmacological potential, particularly as antiparasitic agents and topoisomerase inhibitors[1]. The synthesis of these bioactive quinones relies heavily on the quality and stability of their precursors.
This guide objectively compares the performance, stability, and Quality Control (QC) testing protocols of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- (commonly known as 2-benzyl-1,4-dimethoxybenzene, CAS 43037-60-1)[2] against its unprotected alternative, 2-Benzylhydroquinone (CAS 1706-73-6)[3]. By establishing self-validating analytical workflows and functional assays, we provide a robust framework for batch release in drug development environments.
Mechanistic Grounding: The Dimethoxy Advantage
The fundamental challenge in quinone synthesis is the inherent instability of hydroquinone precursors. 2-Benzylhydroquinone is notoriously prone to spontaneous auto-oxidation; exposure to atmospheric oxygen causes the material to darken within hours, leading to polymerization and degraded synthetic yields[4].
Benzene, 1,4-dimethoxy-2-(phenylmethyl)- circumvents this via etherification. The methoxy groups electronically and sterically shield the aromatic core from atmospheric triplet oxygen. However, to convert this stable ether into the desired 1,4-benzoquinone, a powerful single-electron transfer (SET) agent is required. Ceric Ammonium Nitrate (CAN) is the industry standard for this oxidative demethylation[1].
The causality of the reaction is highly dependent on the addition protocol:
-
Traditional Addition (CAN added to Arene): Maintains a low local concentration of the oxidant, favoring the formation of the monomeric 2-benzyl-1,4-benzoquinone[1].
-
Inverse Addition (Arene added to CAN): Creates an excess of the SET agent, promoting radical-radical coupling and driving the formation of diquinone derivatives[1].
Reaction pathways of 2-benzyl-1,4-dimethoxybenzene oxidation using CAN.
Comparative Performance Data
To objectively evaluate the operational viability of these precursors, Table 1 summarizes their physical stability and synthetic performance based on empirical laboratory data.
Table 1: Performance Comparison of Quinone Precursors
| Parameter | Benzene, 1,4-dimethoxy-2-(phenylmethyl)- | 2-Benzylhydroquinone (Alternative) |
| CAS Number | 43037-60-1 | 1706-73-6 |
| Atmospheric Stability | Excellent: Indefinite shelf-life under ambient conditions. | Poor: Darkens within hours due to auto-oxidation[4]. |
| Storage Requirements | Ambient temperature, standard packaging. | Inert atmosphere (Argon/N₂), strictly light-protected. |
| Oxidation to Quinone Yield | >80% (via controlled CAN oxidation)[1]. | <50% (Prone to over-oxidation and polymerization)[4]. |
| QC Handling | Standard HPLC-UV (Robust, reproducible). | Requires strictly degassed solvents to prevent on-column degradation. |
Self-Validating QC Testing Protocols
To ensure the integrity of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- batches, the following self-validating protocols must be executed. A self-validating system ensures that if the analytical machinery or reagents fail, the test fails safely rather than yielding a false positive.
Standardized QC analytical workflow for batch release of 2-benzyl-1,4-dimethoxybenzene.
Protocol 1: HPLC-UV Purity Analysis
This method utilizes an internal System Suitability Test (SST) to validate column performance and detector response prior to batch analysis.
Materials:
-
HPLC grade Acetonitrile (MeCN) and Milli-Q Water.
-
C18 Reverse-Phase Column (e.g., Kromasil 10 µm, 250 x 4.6 mm)[5].
-
Reference standard: 1-bromo-2,5-dimethoxybenzene (common synthetic impurity)[5].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mixture of 70:30 MeCN:H₂O. Degas via sonication for 15 minutes.
-
SST Solution Preparation: Dissolve 1 mg of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- and 1 mg of 1-bromo-2,5-dimethoxybenzene in 10 mL of mobile phase.
-
System Validation (The Causality Check): Inject 10 µL of the SST solution.
-
Validation Criterion: The resolution (
) between the precursor and the impurity must be . If , the column is degraded or the mobile phase is incorrectly proportioned. Do not proceed.
-
-
Sample Analysis: Prepare the batch sample at 1 mg/mL. Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.
-
Acceptance Criteria: Target peak area must represent
of total integrated area.
Protocol 2: Functional QC (CAN Oxidation Assay)
Chemical purity does not always guarantee synthetic reactivity (e.g., trace catalytic poisons may be present). This functional assay validates the batch's ability to undergo SET oxidation efficiently[1].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 1.0 mmol of the Benzene, 1,4-dimethoxy-2-(phenylmethyl)- batch in 5.0 mL of HPLC-grade CH₃CN. Cool the solution to 0 °C in an ice bath.
-
Oxidant Preparation: Dissolve 2.5 mmol of Ceric Ammonium Nitrate (CAN) in 2.5 mL of distilled water.
-
Traditional Addition: Dropwise, add the aqueous CAN solution to the chilled arene solution over 15 minutes. Causality Note: Slow addition at 0 °C suppresses the formation of diquinone dimers by keeping the radical concentration low.
-
Reaction Monitoring: Stir for 45 minutes at 0 °C. Quench the reaction by adding 10 mL of cold water.
-
Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. -
Acceptance Criteria: The crude yield of 2-benzyl-1,4-benzoquinone must be
. Analyze the crude via 1H-NMR to confirm the disappearance of the methoxy singlets ( ppm) and the appearance of the quinone olefinic protons[1].
References
-
Casertano, M., Aiello, A., Menna, M., & Imperatore, C. (2024). The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. Molbank, 2024(3), M1882.[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12256564, Benzene, 1,4-dimethoxy-2-(phenylmethyl)-. PubChem.[Link]
-
Ferlin, M., et al. (2009). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Bioorganic & Medicinal Chemistry, 17(13), 4406-4417.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzene, 1,4-dimethoxy-2-(phenylmethyl)- | C15H16O2 | CID 12256564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures: Benzene, 1,4-dimethoxy-2-(phenylmethyl)-
CAS: 43037-60-1 | Common Name: 2-Benzyl-1,4-dimethoxybenzene[1]
Executive Summary
Benzene, 1,4-dimethoxy-2-(phenylmethyl)- (CAS: 43037-60-1) is an organic synthesis intermediate structurally related to hydroquinone ethers.[1] While not explicitly listed on federal RCRA P-lists or U-lists, it must be managed as Hazardous Organic Waste due to its potential for skin/eye irritation and aquatic toxicity inherent to lipophilic benzyl-substituted aromatics.
Immediate Action Directive:
-
Primary Disposal Method: High-temperature incineration via an approved hazardous waste contractor.
-
Drain Disposal: STRICTLY PROHIBITED . This compound is lipophilic and poses a risk of bioaccumulation in aquatic systems.
-
Waste Stream Classification: Non-Halogenated Organic Waste (unless in halogenated solvent).
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal. This compound is a diether derivative of hydroquinone with a bulky benzyl group, increasing its lipophilicity compared to 1,4-dimethoxybenzene.
Physicochemical Data Table
| Property | Value / Description | Note |
| CAS Number | 43037-60-1 | Verified Identifier |
| Molecular Formula | C₁₅H₁₆O₂ | MW: 228.29 g/mol |
| Physical State | Solid or Viscous Oil | Melting point likely ~50–60°C (SAR*) |
| Solubility | Insoluble in water; Soluble in organic solvents (DCM, EtOAc, Acetone) | Hydrophobic |
| Flash Point | >93°C (Estimated) | Combustible, not highly flammable |
| Reactivity | Stable; Incompatible with strong oxidizers | Avoid nitric acid/peroxides |
*SAR: Structure-Activity Relationship based on 1,4-dimethoxybenzene (CAS 150-78-7).
Hazard Classification (GHS)
-
Warning: Causes serious eye irritation (H319).[3]
-
Environmental: Toxic to aquatic life with long-lasting effects (H411) (inferred from benzyl ether structure).
Pre-Disposal Handling & Safety
Before moving the material to waste containers, ensure the following hierarchy of controls is in place.
Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended if handling solutions in DCM.
-
Eye Protection: Chemical splash goggles. Safety glasses are insufficient if working with liquid solutions that may splash.
-
Respiratory: Work within a certified chemical fume hood. If weighing dry powder, use a powder containment hood or N95 respirator to prevent inhalation.
Spill Management (Minor)
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
Contain: If liquid, dike with absorbent pillows. If solid, cover with a damp paper towel to prevent dust generation.
-
Clean: Scoop material into a wide-mouth jar. Wipe surface with acetone, then soap and water.
-
Dispose: Place all cleanup materials (wipes, gloves) into the Solid Hazardous Waste container.
Disposal Decision Matrix
The disposal route depends on the physical state of the waste. Use the following logic flow to determine the correct waste stream.
Figure 1: Decision logic for segregating 2-benzyl-1,4-dimethoxybenzene waste streams.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess)
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Transfer: Carefully transfer the solid using a spatula. Do not dump directly to avoid dust clouds.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: Write clearly: "Benzene, 1,4-dimethoxy-2-(phenylmethyl)-".
-
Hazards: Check "Toxic" and "Irritant".[4]
-
-
Secondary Containment: Place the jar into the satellite accumulation area (SAA) secondary bin.
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Identify the Solvent:
-
If dissolved in Dichloromethane (DCM) or Chloroform , use the Halogenated Waste carboy.
-
If dissolved in Acetone, Ethyl Acetate, Methanol, or Ether , use the Non-Halogenated Waste carboy.
-
-
Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy to allow for vapor expansion.
-
Rinsing: Rinse the original flask with a small amount of acetone (approx. 10-20 mL). Add this rinse to the same waste container .
-
Logging: Record the addition on the waste log sheet attached to the carboy.
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Silica Gel)
-
Silica Gel: If the compound was purified via column chromatography, the silica gel contains adsorbed compound.
-
Procedure: Dry the silica in a fume hood until solvent evaporates. Transfer to a heavy-duty plastic bag or bucket labeled "Solid Hazardous Waste - Silica Gel contaminated with Organics".
-
-
Sharps: Contaminated needles/syringes must go into a Hard-Sided Sharps Container , never the trash.
Regulatory Compliance & Waste Codes
While this specific compound is not a listed P or U waste, federal regulations (40 CFR 261) require generators to determine if waste exhibits hazardous characteristics.[5]
| Regulatory Body | Classification | Code / Requirement |
| EPA (RCRA) | Unlisted Hazardous Waste | D001 (Ignitable) if in flammable solvent.None if pure solid (manage as "Non-Regulated Chemical Waste" but incinerate). |
| DOT (Transport) | Environmentally Hazardous Substance | UN 3077 (Solid) or UN 3082 (Liquid) if shipping pure bulk material. |
| OSHA | Hazardous Chemical | Hazard Communication Standard (29 CFR 1910.1200).[6][7][8] |
Best Practice Note: Even if the solid does not strictly meet the definition of a RCRA hazardous waste (e.g., it passes TCLP), do not dispose of it in regular trash . The ethical and safety standard for aromatic ethers is incineration to prevent environmental leaching.
References
-
PubChem. (2025).[1] Benzene, 1,4-dimethoxy-2-(phenylmethyl)- (Compound). National Library of Medicine. Retrieved from [Link]
-
US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. Retrieved from [Link]
-
NIST. (2024). Benzene, 1,4-dimethoxy-2-methyl- Properties. (Structural analog reference). Retrieved from [Link][9]
Sources
- 1. Benzene, 1,4-dimethoxy-2-(phenylmethyl)- | C15H16O2 | CID 12256564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. fishersci.com [fishersci.com]
- 7. durhamtech.edu [durhamtech.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Benzene, 1,4-dimethoxy-2-methyl- [webbook.nist.gov]
Personal protective equipment for handling Benzene, 1,4-dimethoxy-2-(phenylmethyl)-
Comprehensive Safety and Operational Guide: Handling Benzene, 1,4-dimethoxy-2-(phenylmethyl)-
As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than just following a checklist—it requires a fundamental understanding of the chemical’s physical properties and the causality behind every safety measure. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational protocol for handling Benzene, 1,4-dimethoxy-2-(phenylmethyl)-.
Introduction & Chemical Context
Benzene, 1,4-dimethoxy-2-(phenylmethyl)- (CAS: 43037-60-1), also known as 2-benzyl-1,4-dimethoxybenzene, is a lipophilic aromatic ether[1]. In pharmaceutical development, this structural motif is frequently utilized as a critical building block in the synthesis of complex pharmacologically active compounds, such as thiazinoquinone derivatives investigated for antiplasmodial (antimalarial) efficacy[2]. Because it is a substituted hydroquinone dimethyl ether, researchers must treat it with stringent safety protocols to mitigate risks associated with dermal absorption, respiratory irritation, and environmental toxicity.
Hazard Profile & Causality Analysis
To design an effective safety protocol, we must understand the mechanistic causality behind the chemical's hazards. The dimethoxybenzene core is highly lipophilic (LogP ~2.0), which allows it to readily partition into the lipid bilayers of human skin, causing acute dermal irritation[3]. Furthermore, the ether linkages are susceptible to auto-oxidation upon prolonged exposure to light and oxygen, potentially forming reactive peroxides. As a crystalline solid, any mechanical agitation can generate fine combustible dust, presenting both a respiratory hazard and a localized deflagration risk if exposed to an ignition source[4].
Table 1: Physicochemical and Hazard Comparison
| Property / Hazard | 1,4-Dimethoxybenzene (Parent Core) | Benzene, 1,4-dimethoxy-2-(phenylmethyl)- |
|---|---|---|
| CAS Number | 150-78-7 | 43037-60-1 |
| Molecular Weight | 138.16 g/mol | 228.29 g/mol |
| Skin Irritation | Category 2 (Causes skin irritation) | Category 2 (Extrapolated) |
| Eye Irritation | Category 2A (Serious eye irritation) | Category 2A (Extrapolated) |
| Aquatic Toxicity | Category 3 (Harmful to aquatic life) | Category 3 (Extrapolated) |
| Physical State | White crystals/flakes | Solid/Crystalline |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE selected for handling 2-benzyl-1,4-dimethoxybenzene is part of a self-validating system designed to counteract its specific physicochemical properties.
-
Hand Protection (Nitrile Gloves): Standard latex offers poor resistance to non-polar organic compounds. Nitrile gloves (minimum 4 mil thickness) must be worn because their synthetic rubber matrix provides a superior chemical barrier against lipophilic aromatic ethers, preventing transdermal absorption[5].
-
Eye/Face Protection (Chemical Splash Goggles): ANSI Z87.1-compliant goggles are mandatory. Standard safety glasses with side shields are insufficient because airborne crystalline dust can bypass the shields, dissolve in the basal tears of the eye, and cause severe corneal irritation[6].
-
Body Protection (Flame-Resistant Lab Coat): Because finely dispersed particles of dimethoxybenzene derivatives can form explosive mixtures in air[4], a flame-resistant (FR) lab coat mitigates the risk of severe burns in the rare event of a static-induced flash fire during transfer.
-
Respiratory Protection: When handled inside a certified chemical fume hood, standard ventilation is sufficient. If weighing must occur outside a hood, an N95 or P100 particulate respirator is required to prevent the inhalation of irritant dust[5].
Operational Workflow: Safe Handling & Transfer Protocol
This step-by-step methodology ensures the safe weighing and transfer of the compound for downstream synthesis.
-
Step 1: Environmental Preparation. Verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Clear the hood of strong oxidizing agents, which can react violently with ethers[4].
-
Step 2: Static Mitigation. Ground all metal spatulas and weighing boats. The compound's crystalline nature makes it prone to static cling, which can inadvertently aerosolize the powder during transfer.
-
Step 3: Transfer and Weighing. Using a grounded, anti-static micro-spatula, carefully transfer the required mass into a pre-tared glass vial. Do not drop or aggressively pour the solid, as this generates airborne particulates.
-
Step 4: Solubilization. If your protocol requires a solution, add the compatible organic solvent (e.g., dichloromethane or diethyl ether) directly to the vial inside the fume hood. Cap the vial immediately to contain volatile organic vapors.
-
Step 5: Decontamination. Wipe down the analytical balance and fume hood surface with a damp paper towel. Causality: A damp towel traps the lipophilic dust via capillary action, preventing it from becoming airborne, whereas dry sweeping would aerosolize the irritant[5].
Spill Response & Disposal Logistics
-
Spill Containment: In the event of a spill, immediately eliminate all ignition sources. Do not dry sweep. Cover the spill with a damp absorbent pad or inert material (e.g., vermiculite) to suppress dust formation[6].
-
Disposal Plan: Collect the absorbed material using non-sparking tools and place it in a sealable, chemically compatible container. Label it as "Hazardous Organic Solid Waste (Aromatic Ether)." Do not flush down the sink, as the compound is harmful to aquatic life[6]. Dispose of the container via an institutional environmental health and safety (EHS) approved waste contractor.
Workflow Visualization
Figure 1: Standard operating procedure and spill response workflow for handling the target compound.
References
-
Title: Benzene, 1,4-dimethoxy-2-(phenylmethyl)- | CID 12256564 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 1,4-Dimethoxybenzene | CID 9016 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Laboratory Chemical Safety Summary (LCSS) for 1,4-Dimethoxybenzene Source: PubChem, National Center for Biotechnology Information URL: [Link]
Sources
- 1. Benzene, 1,4-dimethoxy-2-(phenylmethyl)- | C15H16O2 | CID 12256564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 1 4-Dimethoxybenzene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. sds.metasci.ca [sds.metasci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
